molecular formula C16H16O2 B077771 3,5-Dimethyl-4'-methoxybenzophenone CAS No. 10472-83-0

3,5-Dimethyl-4'-methoxybenzophenone

Cat. No.: B077771
CAS No.: 10472-83-0
M. Wt: 240.3 g/mol
InChI Key: DOCOUFNXYZJBOV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4'-methoxybenzophenone is a strategically substituted benzophenone derivative of significant interest in synthetic organic chemistry and materials science research. Its core value lies in its tailored molecular structure, where the electron-donating methoxy group at the 4'-position and the methyl groups at the 3- and 5-positions of the second ring create a distinct electronic profile. This makes it an excellent building block for the synthesis of more complex organic molecules, particularly as a precursor in the development of specialty ligands, functionalized polymers, and advanced materials with specific optical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCOUFNXYZJBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641490
Record name (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-83-0
Record name (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Research and Development

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3,5-Dimethyl-4'-methoxybenzophenone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Friedel-Crafts acylation of anisole with 3,5-dimethylbenzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and a discussion on process optimization and safety. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-yield synthesis.

Introduction to Benzophenone Synthesis and Significance

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their rigid, three-dimensional structure and versatile electronic properties make them privileged scaffolds in various scientific domains. They are integral to the development of pharmaceuticals, acting as photo-cross-linking agents, and serving as key intermediates in the synthesis of more complex molecules. 3,5-Dimethyl-4'-methoxybenzophenone, in particular, combines the steric bulk of the dimethylated ring with the electron-donating influence of the methoxy group, making it a target of interest for creating compounds with specific pharmacological or photophysical properties.

The most reliable and widely adopted method for synthesizing such aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, catalyzed by a strong Lewis acid. This guide will focus on the practical application of this seminal reaction to produce the title compound with high purity and yield.

Reaction Mechanism and Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.

The Electrophilic Aromatic Substitution Mechanism

The reaction can be dissected into three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3,5-dimethylbenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion, which is resonance-stabilized. The formation of this intermediate is the rate-determining step of the reaction.

  • Electrophilic Attack: The electron-rich anisole molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the anisole ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though it becomes complexed with the product), yielding the final 3,5-Dimethyl-4'-methoxybenzophenone product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation RCOCl 3,5-Dimethylbenzoyl Chloride Acylium [R-C=O]⁺ (Acylium Ion) + [AlCl₄]⁻ RCOCl->Acylium Coordination & Cleavage Anisole Anisole (Nucleophile) AlCl3 AlCl₃ (Lewis Acid) AlCl3->RCOCl Sigma Sigma Complex (Arenium Ion) Anisole->Sigma Acylium_ref->Anisole Attack Product 3,5-Dimethyl-4'-methoxybenzophenone Sigma_ref->Product [AlCl₄]⁻ abstracts H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Regioselectivity: The Role of the Methoxy Group

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. While both the ortho (position 2) and para (position 4) positions are activated, the acylation occurs almost exclusively at the para position. This high regioselectivity is primarily due to sterics; the large size of the incoming 3,5-dimethylbenzoyl group is significantly hindered by the adjacent methoxy group, making the attack at the less crowded para position much more favorable.

Stoichiometry of the Catalyst

A critical consideration in Friedel-Crafts acylation is that the Lewis acid catalyst is required in stoichiometric amounts, not catalytic quantities. This is because the product, a ketone, is also a Lewis base. The aluminum chloride strongly coordinates with the carbonyl oxygen of the newly formed benzophenone. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of the limiting reagent. In practice, a slight excess (e.g., 1.1 to 1.3 equivalents) is often used to drive the reaction to completion and account for any deactivation by atmospheric moisture.

Materials and Methods

Reagents and Materials

Proper handling and quality of reagents are crucial for a successful outcome. Anhydrous conditions are essential as the Lewis acid catalyst is highly water-sensitive.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
3,5-Dimethylbenzoyl chlorideC₉H₉ClO168.6223-25227-228Corrosive, Lachrymator
Anisole (Methoxybenzene)C₇H₈O108.14-37154Flammable, Irritant
Aluminum Chloride (Anhydrous)AlCl₃133.34192.6 (subl.)180 (subl.)Corrosive, Water-Reactive
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Hydrochloric Acid (conc.)HCl36.46--Corrosive, Toxic
Sodium Bicarbonate (Sat. Soln)NaHCO₃84.01--Mild Irritant
Magnesium Sulfate (Anhydrous)MgSO₄120.37--Hygroscopic
Equipment Setup

The reaction should be conducted in a fume hood using oven-dried glassware assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

G cluster_workflow Experimental Workflow Flask Three-Neck Round Bottom Flask Stir Bar Reaction Mixture Condenser Reflux Condenser Water In Water Out Flask->Condenser Center Neck Funnel Dropping Funnel 3,5-Dimethylbenzoyl Chloride in DCM Flask->Funnel Side Neck InertGas Inert Gas Inlet (N₂ or Ar) Flask->InertGas Side Neck Setup 1. Assemble Dry Glassware Charge 2. Charge Anisole, DCM, AlCl₃ Setup->Charge Cool 3. Cool to 0°C Charge->Cool Add 4. Add Acyl Chloride Solution Cool->Add React 5. Warm to RT & Stir Add->React Quench 6. Quench with Ice/HCl React->Quench Extract 7. Organic Layer Separation Quench->Extract Wash 8. Wash with NaHCO₃ & Brine Extract->Wash Dry 9. Dry with MgSO₄ Wash->Dry Concentrate 10. Evaporate Solvent Dry->Concentrate Purify 11. Recrystallize Product Concentrate->Purify

Caption: Reaction setup and experimental workflow.

Step-by-Step Experimental Protocol

4.1 Reagent Preparation and Reaction Setup

  • Glassware: Ensure all glassware (three-neck round-bottom flask, dropping funnel, condenser) is thoroughly oven-dried and assembled while hot under a stream of nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Initial Charge: To the three-neck flask, add anisole (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. The volume should be sufficient to ensure effective stirring.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the cooled solution. Causality: This addition is exothermic and adding it slowly to a cooled solution prevents overheating. AlCl₃ can form clumps, so ensure it is a fine powder for better dispersion.

  • Acyl Chloride Solution: In a separate dry flask, dissolve 3,5-dimethylbenzoyl chloride (1.05 eq) in anhydrous DCM. Transfer this solution to the dropping funnel. A slight excess of the acylating agent can help drive the reaction to completion.

4.2 Reaction Execution and Monitoring

  • Addition: Add the 3,5-dimethylbenzoyl chloride solution dropwise from the funnel to the stirred, cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: A slow, controlled addition prevents a surge in temperature and minimizes the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The mixture will typically darken and may become viscous.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully in dilute HCl, extract with a small amount of ethyl acetate, and spot on a TLC plate. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material (anisole) and the appearance of a new, higher Rƒ spot indicates product formation.

4.3 Work-up and Product Isolation

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice containing concentrated hydrochloric acid (approx. 2-3 mL of HCl for every 1 g of AlCl₃). Causality: This is a highly exothermic and gas-evolving step. The acid hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts into the aqueous layer.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM to recover any dissolved product.

  • Washing: Combine the organic extracts. Wash sequentially with:

    • 1 M HCl solution (to remove any remaining basic aluminum salts).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) to facilitate phase separation and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

4.4 Purification

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization. A suitable solvent system is typically ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot solvent, and allow it to cool slowly to form pure crystals, which can then be collected by vacuum filtration.

Product Characterization

Confirming the identity and purity of the final product is essential.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 80-100 °C. This should be determined experimentally.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons. The two protons on the dimethylated ring will appear as a singlet, the single proton between them as another singlet, and the two sets of doublets for the A₂B₂ system of the methoxy-substituted ring. The methoxy and methyl groups will appear as sharp singlets.

  • ¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon (~195 ppm) and distinct signals for all other aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong absorption band around 1650-1670 cm⁻¹ is indicative of the conjugated ketone carbonyl group. C-O stretching for the ether will also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 240.29, corresponding to the molecular weight of the product.

Troubleshooting and Process Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (hydrated) AlCl₃. 2. Insufficient reaction time or temperature. 3. Loss of product during work-up.1. Use a fresh, unopened bottle of anhydrous AlCl₃. 2. Monitor reaction by TLC to confirm completion. 3. Ensure complete extraction and careful handling during washes.
Formation of Side Products 1. Reaction temperature too high. 2. "Wet" solvent or reagents. 3. Cleavage of the methoxy group.1. Maintain strict temperature control, especially during addition. 2. Use anhydrous solvents and dry glassware meticulously. 3. Avoid excessive heating.
Product is Oily/Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify via column chromatography before recrystallization. 2. Ensure crude product is thoroughly dried under vacuum.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • 3,5-Dimethylbenzoyl chloride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

    • Aluminum Chloride: Is highly corrosive and reacts violently with water, releasing heat and HCl gas. Weigh and handle in a dry environment.

    • Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: All organic and chlorinated waste must be disposed of in designated, labeled containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Conclusion

The Friedel-Crafts acylation provides a robust and efficient pathway for the synthesis of 3,5-Dimethyl-4'-methoxybenzophenone. By carefully controlling reaction parameters, particularly moisture exclusion and temperature, this procedure can be reliably executed to yield a high-purity product. The principles and techniques detailed in this guide serve as a solid foundation for researchers applying this critical C-C bond-forming reaction in their synthetic endeavors.

References

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4'-methoxybenzophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Dimethyl-4'-methoxybenzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties, the known behavior of analogous benzophenone derivatives, and established theoretical principles. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers to ascertain precise solubility data in their own laboratory settings.

Introduction to 3,5-Dimethyl-4'-methoxybenzophenone

3,5-Dimethyl-4'-methoxybenzophenone is a diarylketone featuring a benzoyl group substituted with two methyl groups at the 3 and 5 positions, and a phenyl group substituted with a methoxy group at the 4' position. Its molecular structure, characterized by a largely nonpolar aromatic framework and a moderately polar carbonyl group, dictates its interactions with various solvents. Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, purification processes such as crystallization, and formulation development in the pharmaceutical and materials science industries.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 3,5-Dimethyl-4'-methoxybenzophenone, we can examine the physicochemical properties of a closely related isomer, (4-methoxy-3-methylphenyl)(3-methylphenyl)methanone (also known as Methoxyphenone), which shares the same molecular formula (C16H16O2) and similar structural motifs.[1] The data for this isomer, available from PubChem, serves as a strong foundation for our predictions.[1]

Table 1: Physicochemical Properties of (4-methoxy-3-methylphenyl)(3-methylphenyl)methanone

PropertyValueSource
Molecular FormulaC16H16O2PubChem[1]
Molecular Weight240.30 g/mol PubChem[1]
XLogP3-AA4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

The high XLogP3-AA value of 4 indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water and good solubility in nonpolar organic solvents.[1] The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) imply that the molecule can interact with protic solvents, though it cannot form hydrogen bond networks as a donor.[1]

Based on these properties and the general principle of "like dissolves like," the following solubility profile is predicted for 3,5-Dimethyl-4'-methoxybenzophenone:

  • High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, chloroform, dichloromethane, ethyl acetate, and acetone. These solvents primarily interact with the solute through van der Waals forces and dipole-dipole interactions, which are favorable with the large aromatic structure and the carbonyl group of the benzophenone derivative.

  • Moderate Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While the molecule is largely nonpolar, the ketone and ether functionalities will have favorable interactions with these solvents.

  • Low to Moderate Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol. The potential for hydrogen bonding between the solvent's hydroxyl group and the solute's carbonyl and methoxy oxygens can promote solubility. However, the large nonpolar hydrocarbon portion of the molecule will limit extensive dissolution.

  • Insoluble: Expected in water. The strong lipophilic nature and the inability to disrupt the extensive hydrogen-bonding network of water will result in negligible solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium solubility (shake-flask) method is a reliable and widely accepted technique.[2][3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Protocol

Materials and Equipment:

  • 3,5-Dimethyl-4'-methoxybenzophenone (solute)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-Dimethyl-4'-methoxybenzophenone to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

  • Sample Preparation for Analysis:

    • Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining suspended particles, centrifuge the aliquot at a high speed.

    • Filter the supernatant from the centrifuged sample through a syringe filter into a clean vial. This step is critical to ensure only the dissolved solute is measured.

  • Analysis:

    • Prepare a series of standard solutions of 3,5-Dimethyl-4'-methoxybenzophenone of known concentrations in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the experimental sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess solute to solvent in vials prep2 Cap vials securely prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Confirm equilibrium by sampling at multiple time points equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Centrifuge the aliquot sample2->sample3 sample4 Filter through 0.22 µm syringe filter sample3->sample4 analysis2 Analyze samples and standards (e.g., HPLC) sample4->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Molecular Perspective

The solubility of 3,5-Dimethyl-4'-methoxybenzophenone is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The overall Gibbs free energy of dissolution must be negative for solubility to occur.

  • Van der Waals Forces: The extensive aromatic rings of the molecule provide a large surface area for London dispersion forces, which are the primary interactions with nonpolar solvents like toluene and hexane.

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a molecular dipole, allowing for favorable dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: While 3,5-Dimethyl-4'-methoxybenzophenone cannot act as a hydrogen bond donor, the lone pairs on the carbonyl and methoxy oxygens can act as hydrogen bond acceptors. This allows for interactions with polar protic solvents like alcohols. The strength of these interactions will influence the degree of solubility.

Visualizing Intermolecular Interactions

G cluster_solute 3,5-Dimethyl-4'-methoxybenzophenone cluster_solvents Solvent Types solute Aromatic Rings (Nonpolar) nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Van der Waals Forces solute_polar C=O and O-CH3 (Polar Groups) polar_aprotic Polar Aprotic (e.g., Acetone) solute_polar->polar_aprotic Dipole-Dipole Interactions polar_protic Polar Protic (e.g., Ethanol) solute_polar->polar_protic Hydrogen Bonding (Acceptor)

Caption: Intermolecular forces governing solubility.

Conclusion

While direct, published solubility data for 3,5-Dimethyl-4'-methoxybenzophenone is scarce, a robust understanding of its likely behavior in common organic solvents can be achieved through the analysis of its physicochemical properties and comparison with related structures. The provided predictive solubility profile serves as a valuable starting point for experimental design. For definitive quantitative data, the detailed shake-flask method offers a reliable and reproducible approach. By understanding the molecular interactions at play, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

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  • Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 33-37. [Link].

  • Zhang, Z., et al. (2023). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Journal of the American Chemical Society, 145(39), 21096-21103. [Link].

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Sources

CAS number 10472-83-0 properties and safety data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive in-depth technical guide on the properties and safety data for CAS number 10472-83-0 cannot be provided at this time due to the limited availability of public information.

Extensive searches for the chemical substance associated with CAS number 10472-83-0 have yielded insufficient data to compile a detailed technical guide that meets the required standards of scientific integrity and comprehensiveness.

Initial investigations suggested a potential association with the chemical names (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone or 3,5-DIMETHYL-4'-METHOXYBENZOPHENONE. However, further targeted searches for these compounds did not uncover reliable and specific data sets for physicochemical properties, safety, and handling, or toxicological information.

The search results were often for structurally similar but distinct chemical compounds with different CAS numbers, such as (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone and (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. While these related compounds have some documented properties, it would be scientifically inaccurate and potentially unsafe to extrapolate this information to the substance with CAS number 10472-83-0.

Without a definitive and verifiable set of data for the specified CAS number, the creation of an in-depth technical guide with the requested components (quantitative data tables, experimental protocols, and detailed safety information) is not possible. It is recommended that researchers, scientists, and drug development professionals seeking information on this substance consult commercial chemical supplier databases directly or verify the CAS number for potential transcription errors.

Due to the lack of sufficient and verifiable data, the generation of a technical guide, including tables, diagrams, and a reference list, cannot be fulfilled.

Methodological & Application

Application Notes & Protocols: Investigating 3,5-Dimethyl-4'-methoxybenzophenone as a Novel Photoinitiator for 3D Printing Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the potential applications of 3,5-Dimethyl-4'-methoxybenzophenone as a Type II photoinitiator in stereolithography (SLA) and Digital Light Processing (DLP) 3D printing resins. While this specific molecule is not yet widely documented for this application, its structural similarity to other effective benzophenone-based initiators suggests a strong potential for use in UV-curable formulations. This guide outlines a plausible synthesis, details the mechanism of photoinitiation, and provides detailed protocols for resin formulation, curing characterization, and mechanical testing of 3D printed objects. The methodologies are designed to be self-validating, enabling researchers to systematically evaluate the efficacy of this novel compound.

Introduction: The Role of Photoinitiators in Vat Photopolymerization

Vat photopolymerization technologies, such as SLA and DLP, have revolutionized rapid prototyping and manufacturing in various fields, including the production of medical devices and drug delivery systems.[1] These processes rely on the selective curing of a liquid photopolymer resin by a light source. The key to this transformation from liquid to solid is the photoinitiator, a compound that absorbs light energy and converts it into chemical energy in the form of reactive species, which then initiate a polymerization chain reaction.[2]

Photopolymer resins are typically composed of a mixture of monomers and oligomers that form a cross-linked polymer network upon curing.[3] Benzophenone and its derivatives are well-established as Type II photoinitiators.[4] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators, upon light absorption, enter an excited triplet state and then abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate the initiating free radicals.[5]

3,5-Dimethyl-4'-methoxybenzophenone is a promising candidate for a Type II photoinitiator due to its structural features. The benzophenone core provides the necessary chromophore for UV light absorption, while the electron-donating methyl and methoxy groups can influence the absorption spectrum and reactivity. This guide will explore the potential of this compound and provide a framework for its evaluation.

Synthesis and Characterization of 3,5-Dimethyl-4'-methoxybenzophenone

A plausible and efficient method for the synthesis of 3,5-Dimethyl-4'-methoxybenzophenone is the Friedel-Crafts acylation of anisole with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7]

Proposed Synthesis Protocol

Materials:

  • Anisole

  • 3,5-Dimethylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring over 20-30 minutes, maintaining the temperature at 0 °C.[8]

  • After the addition, allow the mixture to stir for an additional 15 minutes at 0 °C.

  • Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3,5-Dimethyl-4'-methoxybenzophenone by recrystallization or column chromatography.

Physicochemical Characterization

The synthesized compound should be characterized to confirm its identity and purity.

Property Anticipated Value/Characteristic
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point Dependent on purity, likely in the range of other substituted benzophenones (e.g., 4-methoxybenzophenone m.p. 58-63 °C)[9]
Solubility Soluble in common organic solvents (e.g., acetone, THF, ethyl acetate), insoluble in water.[9]
UV-Vis Spectrum (in Acetonitrile) Expected λmax ~250-260 nm (π→π) and a weaker absorption band at ~340-360 nm (n→π).[10]

Mechanism of Photoinitiation

As a Type II photoinitiator, 3,5-Dimethyl-4'-methoxybenzophenone (BP-DMM) requires a co-initiator, such as a tertiary amine (e.g., ethyl-4-(dimethylamino)benzoate, EDB), to generate free radicals. The proposed mechanism is as follows:

  • Light Absorption: BP-DMM absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The triplet state BP-DMM abstracts a hydrogen atom from the alkyl group of the tertiary amine co-initiator, forming a ketyl radical and an amine-alkyl radical.

  • Initiation: The highly reactive amine-alkyl radical initiates the polymerization of acrylate or methacrylate monomers in the resin. The benzophenone-derived ketyl radical is generally less reactive and may participate in termination reactions.[4][5]

G cluster_initiation Photoinitiation Steps BP_DMM BP-DMM (S₀) BP_DMM_S1 BP-DMM (S₁) BP_DMM->BP_DMM_S1 hν (UV light) BP_DMM_T1 BP-DMM (T₁) BP_DMM_S1->BP_DMM_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical BP_DMM_T1->Ketyl_Radical H-Abstraction Amine_Radical Amine-Alkyl Radical (R₃N-ĊHR') BP_DMM_T1->Amine_Radical H-Abstraction Amine R₃N-CH₂R' Polymer Growing Polymer Chain Amine_Radical->Polymer Initiation Monomer Monomer

Figure 1: Proposed mechanism of Type II photoinitiation.

Formulation of 3D Printing Resins

A typical acrylate-based resin for SLA/DLP 3D printing consists of monomers, oligomers, the photoinitiator system, and other additives.[11][12]

Example Resin Formulation

The following table provides a starting point for a resin formulation to evaluate 3,5-Dimethyl-4'-methoxybenzophenone.

Component Function Example Weight %
Oligomer Provides core mechanical propertiesUrethane Diacrylate (UDA)40-60%
Monomer Reactive diluent, adjusts viscosityIsobornyl Acrylate (IBOA)20-40%
Monomer Crosslinker1,6-Hexanediol Diacrylate (HDDA)10-20%
Photoinitiator Light absorption, radical generation3,5-Dimethyl-4'-methoxybenzophenone0.5-3.0%
Co-initiator Hydrogen donorEthyl-4-(dimethylamino)benzoate (EDB)1.0-4.0%
UV Blocker Controls light penetration depth2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene0.05-0.2%
Resin Preparation Protocol

Safety Precaution: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • To a light-blocking (amber) glass bottle or container, add the desired amounts of the photoinitiator (3,5-Dimethyl-4'-methoxybenzophenone), co-initiator (EDB), and UV blocker.

  • Add a portion of the reactive diluent monomer (IBOA) and mix on a magnetic stirrer or roller until all solid components are fully dissolved. Gentle heating (40-50 °C) can be used to aid dissolution.

  • Once a clear solution is obtained, add the remaining monomers (HDDA) and the oligomer (UDA).

  • Continue mixing on a roller for several hours until the resin is completely homogeneous.

  • Store the formulated resin in a cool, dark place away from UV light sources.

Characterization of Formulated Resins and Cured Polymers

A systematic characterization is essential to determine the suitability of the formulated resin for 3D printing.

G cluster_workflow Resin and Polymer Characterization Workflow cluster_resin cluster_curing cluster_polymer Formulation Resin Formulation Resin_Char Liquid Resin Characterization Formulation->Resin_Char Curing_Char Curing Characterization Formulation->Curing_Char Printing 3D Printing of Test Specimens Formulation->Printing Viscosity Viscosity (Rheology) UV_Vis UV-Vis Spectroscopy Photo_DSC Photo-DSC Polymer_Char Cured Polymer Characterization Printing->Polymer_Char Tensile Tensile Testing (ASTM D638) Flexural Flexural Testing (ASTM D790) Hardness Hardness (Shore D)

Figure 2: Workflow for resin and polymer characterization.

Liquid Resin Characterization
  • Viscosity: Measure the viscosity of the formulated resin using a rotational rheometer. The viscosity should be within the operational range of the target 3D printer (typically < 3000 cP at printing temperature).[13]

  • UV-Vis Spectroscopy: Determine the UV-Vis absorption spectrum of the resin to confirm the absorption range of the photoinitiator system and ensure it matches the wavelength of the 3D printer's light source (e.g., 385 nm or 405 nm).

Curing Characterization: Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization.[4][14]

Protocol:

  • Place a small, known mass (5-10 mg) of the liquid resin in an open aluminum DSC pan.

  • Place the pan in the DSC cell, which is equipped with a UV light source.

  • Equilibrate the sample at the desired isothermal temperature (e.g., 25 °C).

  • Expose the sample to UV light of a specific intensity and wavelength (matching the 3D printer) for a set duration.

  • The DSC will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH). The rate of heat flow is proportional to the rate of polymerization.[5]

  • By comparing the reaction enthalpy at different light intensities and initiator concentrations, the curing efficiency can be optimized.

3D Printing and Post-Curing
  • Printing: Use a standard SLA or DLP 3D printer with a light source matching the photoinitiator's absorption. Print standardized test specimens for mechanical testing, such as dumbbell shapes for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790).[12][15]

  • Post-Curing: After printing, clean the parts with a suitable solvent (e.g., isopropanol) to remove any uncured resin. Then, post-cure the parts in a UV curing chamber to ensure complete polymerization and achieve final mechanical properties.

Cured Polymer Characterization

Perform mechanical testing on the post-cured specimens according to established standards to evaluate the material properties.

  • Tensile Properties (ASTM D638): Use a universal testing machine to measure the tensile strength, modulus of elasticity, and elongation at break of the dumbbell-shaped specimens.[11][16]

  • Flexural Properties (ASTM D790): Use a three-point bending test setup to measure the flexural strength and flexural modulus of the rectangular bar specimens.[17][18]

  • Hardness: Measure the Shore D hardness of the cured material using a durometer.

Conclusion

3,5-Dimethyl-4'-methoxybenzophenone presents a viable, yet unexplored, candidate as a Type II photoinitiator for 3D printing resins. Its synthesis is achievable through standard organic chemistry techniques, and its mechanism of action is well-understood based on the behavior of similar benzophenone derivatives. The protocols outlined in this guide provide a robust framework for formulating and characterizing resins containing this novel compound. Through systematic evaluation of the resin's curing kinetics and the mechanical properties of the final printed objects, researchers can effectively determine its potential for developing new, high-performance materials for a range of applications, from rapid prototyping to advanced drug delivery systems.

References

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2020, December 28). Retrieved from [Link]

  • PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION - Linseis. (n.d.). Retrieved from [Link]

  • ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017.

  • Rheology of Dental Photopolymers for SLA/DLP/MSLA 3D Printing - MDPI. (2023, November 29). Retrieved from [Link]

  • Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing. (2018, February 2). ACS Omega. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 20). Retrieved from [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021, July 29). Retrieved from [Link]

  • ASTM D638: tensile properties plastics - ZwickRoell. (n.d.). Retrieved from [Link]

  • Standard Test Methods for - Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1 - CSTJ Matériaux composites. (n.d.). Retrieved from [Link]

  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020, July 27). MDPI. Retrieved from [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics - Industrial Physics. (n.d.). Retrieved from [Link]

  • Methoxyphenone | C16H16O2 | CID 38839 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem. (n.d.). Retrieved from [Link]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … - ResearchGate. (n.d.). Retrieved from [Link]

  • ASTM D790 Flexural Test Bar: Complete Guide - Master Precision Molds, By Bound. (2025, July 14). Retrieved from [Link]

  • Understanding Photoinitiators for 3D Printing Resins: A Buyer's Guide. (2026, January 20). Retrieved from [Link]

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC - NIH. (2021, February 2). Retrieved from [Link]

  • 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • ASTM D790 3-point flexure test plastics - ZwickRoell. (n.d.). Retrieved from [Link]

  • 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem. (n.d.). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC - NIH. (2022, July 22). Retrieved from [Link]

  • The kinetics of the photopolymerization process measured by Photo-DSC... - ResearchGate. (n.d.). Retrieved from [Link]

  • Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC. (2024, May 22). Retrieved from [Link]

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Application Notes and Protocols: The Use of 3,5-Dimethyl-4'-methoxybenzophenone in Polymeric Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Type II Photoinitiator for Radical Polymerization

3,5-Dimethyl-4'-methoxybenzophenone, a substituted aromatic ketone, serves as a highly efficient Type II photoinitiator for free-radical polymerization. Belonging to the benzophenone family of compounds, it is instrumental in the UV curing of coatings, inks, adhesives, and the fabrication of specialized polymeric materials.[1][2] Unlike Type I photoinitiators that undergo unimolecular cleavage, 3,5-Dimethyl-4'-methoxybenzophenone requires the presence of a co-initiator, or synergist, to generate the initiating free radicals.[3] This bimolecular mechanism offers distinct advantages, including greater formulation stability in the absence of light and opportunities to modulate curing kinetics through the selection of the co-initiator.

The molecular structure of 3,5-Dimethyl-4'-methoxybenzophenone, featuring electron-donating methyl and methoxy groups, influences its photochemical properties, including its UV absorption profile and the reactivity of its excited triplet state. These substitutions are critical for tuning the initiator's performance to specific monomer systems and light sources. This document provides a comprehensive guide for researchers and professionals in polymer science and drug development on the principles, applications, and detailed protocols for utilizing 3,5-Dimethyl-4'-methoxybenzophenone in the synthesis of polymeric materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 3,5-Dimethyl-4'-methoxybenzophenone is essential for its effective use.

PropertyValueReference
IUPAC Name (3,5-dimethylphenyl)(4-methoxyphenyl)methanone[4]
CAS Number 10472-83-0[4]
Molecular Formula C₁₆H₁₆O₂[4]
Molecular Weight 240.30 g/mol [4]
Appearance Inferred: White to off-white crystalline solidGeneral knowledge
Boiling Point 391 °C at 760 mmHg[4]
Flash Point 174.4 °C[4]
Density 1.072 g/cm³[4]
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, DMSO), monomers (e.g., acrylates)[3][5]

Mechanism of Photoinitiation: A Synergistic Approach

The function of 3,5-Dimethyl-4'-methoxybenzophenone as a photoinitiator is a classic example of a Type II hydrogen abstraction mechanism. This process involves several key steps, which are initiated by the absorption of UV radiation.

  • Photoexcitation: Upon exposure to UV light of an appropriate wavelength, the benzophenone derivative absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is very short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in the initiation process.

  • Hydrogen Abstraction: The triplet-state benzophenone possesses a diradical character and is highly electrophilic. It readily abstracts a hydrogen atom from a suitable donor molecule, the co-initiator or synergist. Tertiary amines, such as triethylamine (TEA) or N-methyldiethanolamine (MDEA), are commonly used for this purpose due to the presence of labile hydrogens on the carbon alpha to the nitrogen atom.[3] This abstraction generates two radicals: a ketyl radical from the benzophenone and an amine-alkyl radical from the co-initiator.

  • Initiation of Polymerization: The amine-alkyl radical is typically the primary species that initiates the polymerization of vinyl monomers, such as acrylates or methacrylates.[6] The benzophenone ketyl radical is generally less reactive and often terminates by dimerization or other pathways, playing a minimal role in chain initiation.[1]

The overall workflow for initiating polymerization is depicted below.

cluster_prep Formulation Preparation cluster_process UV Curing Process Monomer Monomer(s) / Oligomer(s) Mix Mix to Homogeneity Monomer->Mix PI 3,5-Dimethyl-4'-methoxybenzophenone PI->Mix Co Amine Co-initiator Co->Mix UV UV Irradiation (e.g., 365 nm) Mix->UV Apply as Coating / Fill Mold Curing Initiation & Polymerization UV->Curing Polymer Cured Polymeric Material Curing->Polymer

Caption: Experimental workflow for photopolymerization.

The detailed chemical mechanism is illustrated in the following diagram.

BP_ground BP (S₀) BP_singlet [BP]* (S₁) BP_ground->BP_singlet hν (UV Light) BP_triplet [BP]³ (T₁) BP_singlet->BP_triplet Intersystem Crossing (ISC) Amine R₂N-CH₂R' Ketyl BP-H• (Ketyl Radical) BP_triplet->Ketyl H-Abstraction Amine_Radical R₂N-ĊHR'• (Amine-Alkyl Radical) BP_triplet->Amine_Radical H-Abstraction Termination Termination Products Ketyl->Termination Dimerization Polymer Polymer Chain (R₂N-CHR'-M•) Amine_Radical->Polymer Initiation Monomer Monomer (M) Polymer->Polymer Propagation (+M) Polymer->Termination Termination

Caption: Mechanism of Type II photoinitiation.

Application Protocol: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of a typical acrylate-based formulation using 3,5-Dimethyl-4'-methoxybenzophenone. This can be adapted for various applications, including coatings, adhesives, or the fabrication of bulk materials.

Materials and Equipment
  • Photoinitiator: 3,5-Dimethyl-4'-methoxybenzophenone

  • Co-initiator: N-methyldiethanolamine (MDEA) or Triethylamine (TEA)

  • Monomer/Oligomer Blend: e.g., Trimethylolpropane triacrylate (TMPTA) or a blend of a urethane diacrylate oligomer and a reactive diluent like isobornyl acrylate (IBOA).

  • Solvent (optional): Acetone or Ethyl Acetate for viscosity adjustment. Most UV curing is performed solvent-free.

  • UV Light Source: Medium-pressure mercury lamp or a UV-LED source with an emission spectrum overlapping the absorption of the photoinitiator (typically in the 300-400 nm range).[2] A 365 nm LED is often a suitable choice.[1]

  • Real-Time FTIR (RT-FTIR) Spectrometer with ATR accessory (for kinetic studies): To monitor the disappearance of the acrylate C=C bond peak (e.g., at ~810 cm⁻¹ or ~1635 cm⁻¹).[5]

  • Substrate: Glass slides, metal panels, or a suitable mold.

  • Nitrogen or Argon source (optional): For creating an inert atmosphere to reduce oxygen inhibition.

Protocol: Bulk Photopolymerization
  • Formulation Preparation:

    • In a light-protected vessel (e.g., an amber vial), combine the monomer/oligomer blend. A typical formulation might be based on weight percent (wt%).

    • Add 3,5-Dimethyl-4'-methoxybenzophenone to the monomer blend. A typical concentration range is 0.5-5 wt%.

    • Add the amine co-initiator. The concentration is often in a similar range to the photoinitiator, from 1-5 wt%.

    • Mix the components thoroughly until the photoinitiator is completely dissolved. Gentle warming (e.g., to 40-50 °C) may be required. Ensure the mixture is homogenous.

  • Sample Preparation for Curing:

    • Apply a thin film of the formulation onto a substrate using a barcoater or spin coater for coatings applications.

    • For bulk polymerization, pour the liquid resin into a transparent mold (e.g., silicone or Teflon).

  • UV Curing:

    • Place the sample under the UV light source. The distance from the lamp to the sample should be consistent to ensure reproducible light intensity.

    • If available, purge the curing chamber with nitrogen for several minutes before and during irradiation to minimize oxygen inhibition, which can quench the triplet state of the photoinitiator and scavenge free radicals.

    • Irradiate the sample for a predetermined time (ranging from seconds to several minutes), depending on the light intensity, formulation reactivity, and desired degree of conversion.

  • Kinetic Analysis (using RT-FTIR):

    • Place a drop of the liquid formulation onto the ATR crystal.

    • Record a baseline IR spectrum.

    • Begin UV irradiation and simultaneously start collecting IR spectra at rapid intervals.

    • Monitor the decrease in the area of the characteristic acrylate peak (e.g., 810 cm⁻¹) over time. The percent conversion can be calculated using the formula: Conversion (%) = (1 - (Aₜ / A₀)) * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[5]

Expected Results and Data Analysis

The efficiency of polymerization initiated by 3,5-Dimethyl-4'-methoxybenzophenone can be evaluated by several metrics. While specific data for this exact initiator is not widely published, the following table provides representative data based on studies of structurally similar benzophenone derivatives used to polymerize multifunctional acrylates.[7][8]

ParameterCondition A (Low Intensity)Condition B (High Intensity)
Formulation TMPTA, 2% 4-Methoxybenzophenone, 3% MDEATMPTA, 2% 4-Methoxybenzophenone, 3% MDEA
UV Source 365 nm LED365 nm LED
Light Intensity 10 mW/cm²100 mW/cm²
Atmosphere AirAir
Time to >90% Conversion ~60 seconds~10 seconds
Final Monomer Conversion > 95%> 95%
Resulting Polymer Crosslinked Poly(TMPTA)Crosslinked Poly(TMPTA)
Hardness (Shore D) 75-8580-90
Glass Transition Temp. (Tg) 160-180 °C170-190 °C

Note: This data is illustrative and based on the performance of similar benzophenone systems. Actual results with 3,5-Dimethyl-4'-methoxybenzophenone may vary.

Troubleshooting and Field-Proven Insights

  • Oxygen Inhibition: A common issue in free-radical polymerization is inhibition by atmospheric oxygen, which leads to tacky or uncured surfaces.[6]

    • Solution: Increase the light intensity, increase the photoinitiator concentration, or perform the curing under an inert atmosphere (N₂ or Ar). The use of amine co-initiators also helps mitigate oxygen inhibition as they can consume oxygen.

  • Yellowing: Formulations containing amine co-initiators can sometimes exhibit yellowing upon curing or aging.

    • Solution: Optimize the concentration of the amine. Some modern amine synergists are designed to be less prone to yellowing.

  • Incomplete Curing (Through-Cure): For thick or pigmented samples, UV light may not penetrate sufficiently, leading to incomplete curing in the lower layers.

    • Solution: Select a photoinitiator with good photobleaching properties or one that has some absorbance at longer wavelengths (near 400 nm). The choice of a lamp with output at various wavelengths can also be beneficial.

  • Influence of Substituents: The electron-donating methoxy and dimethyl groups on the 3,5-Dimethyl-4'-methoxybenzophenone molecule can influence its UV absorption, shifting it to slightly longer wavelengths compared to unsubstituted benzophenone, which can be advantageous for curing with 365 nm or 405 nm LEDs.[2]

Conclusion

3,5-Dimethyl-4'-methoxybenzophenone is a valuable and versatile tool in the synthesis of polymeric materials via photopolymerization. Its efficacy as a Type II photoinitiator, when paired with a suitable amine co-initiator, allows for rapid and controlled curing of a wide range of acrylate and methacrylate-based formulations. By understanding the underlying photochemical mechanism and carefully controlling experimental parameters such as light intensity, atmosphere, and formulation composition, researchers can effectively leverage this compound to produce high-performance polymers for diverse applications.

References

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry. Available at: [Link]

  • (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. PubChem. Available at: [Link]

  • (4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. Available at: [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. Available at: [Link]

  • A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark. Available at: [Link]

  • Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. SciSpace. Available at: [Link]

  • Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels. Journal of the Mechanical Behavior of Biomedical Materials. Available at: [Link]

  • (3,5-dimethylphenyl)-(4-methoxyphenyl)methanone. GlobalChemMall. Available at: [Link]

  • Cross‐Linking Photopolymerization of Monoacrylate Initiated by Benzophenone. Journal of Polymer Science, Part A: Polymer Chemistry. Available at: [Link]

  • Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Utilizing 3,5-Dimethyl-4'-methoxybenzophenone as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Photocontrolled Release

Photoremovable protecting groups (PPGs), often referred to as "photocages," are powerful tools in chemistry and biology, enabling researchers to control the release of active molecules with high spatial and temporal precision using light.[1] This ability to initiate biological processes or chemical reactions on demand has profound implications for drug delivery, neuroscience, and materials science.[1] The benzophenone chromophore, a well-studied entity in photochemistry, serves as a robust scaffold for the design of effective PPGs.[2][3][4] Its photochemical reactivity, characterized by efficient intersystem crossing to a triplet state, allows it to participate in hydrogen abstraction or electron transfer processes, which can be harnessed to trigger the cleavage of a protected functional group.[2]

This guide introduces 3,5-dimethyl-4'-methoxybenzophenone , a rationally designed PPG that builds upon the foundational photochemistry of the benzophenone core. The strategic placement of two methyl groups on one phenyl ring and a methoxy group on the other is intended to fine-tune the molecule's photochemical and physical properties. The electron-donating methoxy group can influence the energy of the excited state, potentially red-shifting the absorption maximum to longer, less biologically damaging wavelengths. The dimethyl substitution pattern is anticipated to enhance stability and influence the conformation of the molecule, which can in turn affect the efficiency of the photorelease process.

These application notes will provide a comprehensive overview of the proposed advantages of 3,5-dimethyl-4'-methoxybenzophenone, a detailed look at its mechanism of action, and practical, step-by-step protocols for its synthesis, the protection of a model substrate, and the subsequent photodeprotection.

The Benzophenone Advantage: Mechanism of Photorelease

The utility of benzophenone-based PPGs stems from the photophysical properties of the benzophenone core. Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁). Through a very rapid and efficient process known as intersystem crossing (ISC), the molecule transitions to the more stable triplet state (T₁).[2] It is from this triplet state that the key chemical reactions leading to deprotection occur.

The primary mechanism for many benzophenone PPGs involves an intramolecular hydrogen abstraction. The excited triplet benzophenone acts as a radical, abstracting a hydrogen atom from a suitable nearby donor. In the case of protecting groups for alcohols or carboxylic acids, this hydrogen is often abstracted from the benzylic position of the protecting group itself or from the solvent. This generates a ketyl radical and a radical on the substrate-linker, which then undergoes further reactions to release the active molecule.

For 3,5-dimethyl-4'-methoxybenzophenone, the proposed photocleavage mechanism, when protecting a carboxylic acid (R-COOH) for instance, would proceed as follows:

  • Photoexcitation and Intersystem Crossing: The 3,5-dimethyl-4'-methoxybenzophenone moiety absorbs a photon, promoting it to an excited triplet state.

  • Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from a suitable donor, which could be the solvent or another molecule in the system.

  • Radical Intermediate Formation: This hydrogen abstraction generates a ketyl radical intermediate.

  • Cleavage and Release: The resulting radical species is unstable and undergoes fragmentation, leading to the release of the protected molecule (the carboxylic acid in this example) and the formation of photochemically inert byproducts.

The specific byproducts will depend on the reaction conditions, particularly the solvent used.

Visualizing the Photorelease Pathway

The following diagram illustrates the proposed photochemical cleavage mechanism for a carboxylic acid protected with 3,5-dimethyl-4'-methoxybenzophenone.

photorelease_mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_reaction_intermediates Reaction Intermediates cluster_products Products Protected_Substrate Protected Substrate (3,5-dimethyl-4'-methoxybenzophenone-ester) Excited_Triplet Excited Triplet State (T₁) Protected_Substrate->Excited_Triplet hν (UV light) Ketyl_Radical Ketyl Radical Intermediate Excited_Triplet->Ketyl_Radical + H-donor Released_Substrate Released Substrate (Carboxylic Acid) Ketyl_Radical->Released_Substrate Fragmentation Byproducts Photochemical Byproducts Ketyl_Radical->Byproducts

Caption: Proposed photocleavage pathway for a protected substrate.

Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone

The synthesis of unsymmetrical benzophenones is most commonly achieved through a Friedel-Crafts acylation reaction.[5][6] In this approach, an acyl chloride is reacted with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 3,5-dimethyl-4'-methoxybenzophenone, this would involve the acylation of anisole with 3,5-dimethylbenzoyl chloride.

Protocol: Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Addition of Anisole: Dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,5-dimethyl-4'-methoxybenzophenone.

Protecting a Model Substrate: Carboxylic Acid Esterification

To demonstrate the utility of 3,5-dimethyl-4'-methoxybenzophenone as a PPG, we will describe the protection of a model carboxylic acid, benzoic acid. The esterification can be achieved using standard coupling reagents.

Protocol: Protection of Benzoic Acid

Materials:

  • 3,5-Dimethyl-4'-methoxybenzophenone (synthesized as above)

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve benzoic acid (1.0 equivalent), 3,5-dimethyl-4'-methoxybenzophenone (1.1 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Washing: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected benzoic acid ester.

Photodeprotection: Releasing the Caged Molecule

The final and most crucial step is the light-induced removal of the protecting group. This is typically carried out by irradiating a solution of the protected substrate with a UV lamp at a wavelength corresponding to the absorption maximum of the benzophenone chromophore.

Protocol: Photorelease of Benzoic Acid

Materials:

  • Protected benzoic acid ester

  • Solvent (e.g., methanol, acetonitrile/water mixture)

  • UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)

  • Quartz reaction vessel

Procedure:

  • Solution Preparation: Prepare a dilute solution of the protected benzoic acid ester in a suitable solvent in a quartz reaction vessel. The choice of solvent can influence the reaction kinetics and byproduct formation. Protic solvents like methanol can act as hydrogen donors.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 350 nm). The reaction progress should be monitored by a suitable analytical technique, such as HPLC or TLC, to determine the optimal irradiation time.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: The released benzoic acid and the photobyproducts can be separated by extraction or column chromatography. An acidic or basic extraction can be employed to isolate the carboxylic acid.

Workflow for Utilizing 3,5-Dimethyl-4'-methoxybenzophenone PPG

The following diagram outlines the complete workflow from synthesis to deprotection.

ppg_workflow cluster_synthesis PPG Synthesis cluster_protection Protection of Substrate cluster_application Application cluster_deprotection Photodeprotection cluster_release Release Synthesis Friedel-Crafts Acylation (Anisole + 3,5-Dimethylbenzoyl chloride) Protection Esterification (e.g., with Benzoic Acid) Synthesis->Protection Purified PPG Application Incorporation into System (e.g., Drug Delivery Vehicle) Protection->Application Protected Substrate Deprotection UV Irradiation (e.g., 350 nm) Application->Deprotection Triggering Event Release Release of Active Substrate Deprotection->Release

Caption: Complete workflow for using the PPG.

Quantitative Data and Considerations

While specific experimental data for 3,5-dimethyl-4'-methoxybenzophenone is not yet available in the literature, we can estimate its properties based on related compounds.

PropertyEstimated Value/RangeRationale and Considerations
λmax (Absorption Maximum) 330 - 350 nmBased on 4-methoxybenzophenone. The dimethyl substitution is expected to cause a slight bathochromic (red) shift.
Quantum Yield (Φ) 0.1 - 0.5This is a typical range for benzophenone-based PPGs. The actual value will be highly dependent on the substrate and solvent.
Solubility Good in common organic solventsThe methyl and methoxy groups should enhance solubility in solvents like dichloromethane, ethyl acetate, and acetonitrile.
Byproducts Dependent on solventIn the presence of a hydrogen-donating solvent, byproducts from the reduced benzophenone will be formed.

Important Considerations for Experimental Design:

  • Wavelength Selection: The irradiation wavelength should be chosen to maximize absorption by the PPG while minimizing damage to the substrate and biological system.

  • Solvent Choice: The solvent can significantly impact the photorelease kinetics and the nature of the byproducts. Protic solvents may participate in the reaction.

  • Oxygen: The presence of oxygen can quench the triplet excited state of the benzophenone, potentially reducing the efficiency of the photorelease. For quantitative studies, deoxygenation of the solution is recommended.

  • Monitoring the Reaction: It is crucial to monitor the progress of the photodeprotection to avoid over-irradiation, which could lead to degradation of the released substrate or byproducts.

Conclusion

3,5-Dimethyl-4'-methoxybenzophenone represents a promising, yet underexplored, photoremovable protecting group. Its design incorporates features that are expected to provide favorable photochemical properties for controlled release applications. The protocols and insights provided in this guide, though based on the established chemistry of related benzophenone derivatives, offer a solid foundation for researchers to synthesize, utilize, and characterize this novel PPG. Further investigation into its specific photochemical parameters and applications in various systems will undoubtedly expand the toolkit available for the photocontrol of chemical and biological processes.

References

  • PubChem. 4-Methoxybenzophenone. National Center for Biotechnology Information. [Link]

  • Samanta, S., & et al. (2012). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 116(34), 8565–8573. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Lhiaubet-Vallet, V., & et al. (2018). Sunscreen-Based Photocages for Topical Drugs: A Photophysical and Photochemical Study of A Diclofenac-Avobenzone Dyad. Molecules, 23(3), 694. [Link]

  • Process for the preparation of 3, 5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. (1990).
  • Klán, P., & et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. (2008). ResearchGate. [Link]

  • Givens, R. S., & et al. (2013). Competing pathways for photoremovable protecting groups: the effects of solvent, oxygen and encapsulation. Photochemical & Photobiological Sciences, 12(3), 481–492. [Link]

  • BODIPY-based photocages: rational design and their biomedical application. (2023). Chemical Communications. [Link]

  • Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. [Link]

  • PubChem. Methoxyphenone. National Center for Biotechnology Information. [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. (2020). Toxicol Sci, 175(2), 261–276. [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). [Link]

  • L-E. G, & et al. (2011). Substituent Effect on the Photoreduction Kinetics of Benzophenone. J. Phys. Chem. A, 115(45), 12446–12454. [Link]

  • Double Disguise: Camouflaging Photocages for Bioorthogonally Controlled Conditional Activation. (2021). J Am Chem Soc, 143(3), 1516–1524. [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). Polymers (Basel), 13(11), 1801. [Link]

  • PubChem. 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2020). Front. Chem., 8, 584. [Link]

  • Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772-3777. [Link]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … (2018). ResearchGate. [Link]

  • Method for preparing crude 2-hydroxy-4-methoxybenzophenone. (2017). Eureka | Patsnap. [Link]

  • Moore, W. M., Hammond, G. S., & Foss, R. P. (1961). Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 83(13), 2789–2794. [Link]

  • 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE. (n.d.). Chemsrc. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Photoinitiation Efficiency of 3,5-Dimethyl-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dimethyl-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing your photopolymerization experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to 3,5-Dimethyl-4'-methoxybenzophenone

3,5-Dimethyl-4'-methoxybenzophenone is a Type II photoinitiator, a class of compounds that initiate polymerization upon exposure to ultraviolet (UV) light. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators require a co-initiator to generate the initiating species.[1][2] This bimolecular mechanism offers unique advantages in controlling polymerization kinetics and is widely used in applications such as UV curing of coatings, inks, and adhesives, as well as in 3D printing and the fabrication of biomedical materials.[3]

The efficiency of 3,5-Dimethyl-4'-methoxybenzophenone is influenced by the presence of electron-donating groups: the two methyl groups on one phenyl ring and the methoxy group on the other. These substitutions can enhance the photoinitiator's reactivity and absorption characteristics.[4][5]

Core Mechanism of Photoinitiation

Understanding the photoinitiation process is crucial for troubleshooting. The process for a Type II photoinitiator like 3,5-Dimethyl-4'-methoxybenzophenone can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of UV light, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state photoinitiator then abstracts a hydrogen atom from a co-initiator (typically a tertiary amine).

  • Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers (e.g., acrylates).[2][6]

G PI 3,5-Dimethyl-4'- methoxybenzophenone (S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Hydrogen Abstraction Co_I Co-initiator (e.g., Amine) Alkylamino_Radical Alkylamino Radical Co_I->Alkylamino_Radical Hydrogen Donation Polymer Growing Polymer Chain Alkylamino_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Photoinitiation mechanism of 3,5-Dimethyl-4'-methoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: Why is a co-initiator necessary for 3,5-Dimethyl-4'-methoxybenzophenone?

As a Type II photoinitiator, 3,5-Dimethyl-4'-methoxybenzophenone does not efficiently generate radicals on its own upon UV exposure.[2] It requires a hydrogen donor, the co-initiator, to produce the reactive radicals that initiate polymerization. Tertiary amines are commonly used as co-initiators for benzophenone-based systems.[7]

Q2: What is the optimal wavelength of UV light to use?

Q3: What are suitable co-initiators for this system?

Tertiary amines are excellent co-initiators due to their readily abstractable hydrogen atoms. Common examples include:

  • Ethyl-4-(dimethylamino)benzoate (EDB)

  • Triethanolamine (TEA)

  • N-Methyldiethanolamine (MDEA)

The choice of co-initiator can influence the curing speed and the final properties of the polymer.

Q4: Can this photoinitiator be used for visible light curing?

Standard benzophenones are primarily UV-active. However, modifications to the benzophenone structure, such as extending the conjugation, can shift the absorption into the visible light range. While 3,5-Dimethyl-4'-methoxybenzophenone is not a typical visible light photoinitiator, its efficiency can be enhanced for near-UV or violet light sources (e.g., 405 nm LEDs) in some formulations.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or slow curing 1. Mismatched light source: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of the photoinitiator.[1] 2. Insufficient light intensity: The light intensity is too low to generate enough radicals for efficient polymerization. 3. Incorrect photoinitiator/co-initiator concentration: The concentration of either component is outside the optimal range. 4. Oxygen inhibition: Oxygen in the atmosphere can quench the excited triplet state of the photoinitiator and scavenge free radicals, preventing polymerization.[8]1. Verify lamp specifications: Ensure your UV source has a significant output in the 320-380 nm range. A 365 nm LED is often a good choice. 2. Increase light intensity or exposure time: Move the lamp closer to the sample or increase the irradiation time. 3. Optimize concentrations: Systematically vary the concentrations of the photoinitiator (typically 0.5-5 wt%) and co-initiator (typically 1-10 wt%). 4. Mitigate oxygen inhibition: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). Alternatively, increase the photoinitiator concentration or use a co-initiator that also acts as an oxygen scavenger (e.g., some amines).
Yellowing of the cured polymer 1. Photoinitiator degradation products: Photodegradation of the benzophenone can lead to colored byproducts. 2. Co-initiator side reactions: Amine co-initiators can sometimes contribute to yellowing.[7]1. Use the minimum effective concentration: Lower the concentration of the photoinitiator to the minimum required for complete curing. 2. Consider alternative co-initiators: Experiment with different amine co-initiators to see if yellowing is reduced.
Poor surface cure (tacky surface) 1. Severe oxygen inhibition: The surface is most exposed to atmospheric oxygen, leading to incomplete polymerization.1. Inert atmosphere: Curing under nitrogen is the most effective solution. 2. Increase co-initiator concentration: A higher concentration of the amine co-initiator can help to consume oxygen at the surface. 3. Use a barrier coating: Applying a transparent film (e.g., Mylar) to the surface before curing can block oxygen.
Low solubility of the photoinitiator 1. Incompatible solvent or monomer mixture: The photoinitiator is not fully dissolved in the formulation.1. Select an appropriate solvent: Use a solvent that is compatible with both the photoinitiator and the monomer system. Common choices include acetone, THF, or the monomer itself if it is a good solvent. 2. Gentle heating and stirring: Aid dissolution by gently warming the mixture while stirring.

Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator and Co-initiator Concentrations

This protocol uses a simple screening method to identify the most effective concentrations for your specific monomer system.

Materials:

  • 3,5-Dimethyl-4'-methoxybenzophenone

  • Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate)

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • UV light source (e.g., 365 nm LED)

  • Small, transparent sample vials or a multi-well plate

Procedure:

  • Prepare stock solutions:

    • Prepare a 10 wt% solution of 3,5-Dimethyl-4'-methoxybenzophenone in your monomer.

    • Prepare a 20 wt% solution of the co-initiator in your monomer.

  • Create a concentration matrix: In a series of vials, prepare different formulations by mixing the stock solutions and additional monomer to achieve the desired final concentrations. A good starting matrix would be:

    • Photoinitiator concentrations: 0.5%, 1%, 2%, 4%

    • Co-initiator concentrations: 1%, 2%, 5%, 8%

  • UV exposure: Place the vials under the UV lamp at a fixed distance. Expose all samples for the same amount of time (e.g., 60 seconds).

  • Assess curing: After exposure, assess the degree of curing. This can be done qualitatively by checking for solidification (e.g., by tilting the vial or with a spatula) or quantitatively using techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the acrylate peak.

  • Analysis: Identify the combination of concentrations that provides the fastest and most complete cure.

G Start Start Prep_Stocks Prepare Stock Solutions (Photoinitiator & Co-initiator in Monomer) Start->Prep_Stocks Create_Matrix Create Concentration Matrix in Sample Vials Prep_Stocks->Create_Matrix UV_Expose Expose Samples to UV Light (Fixed Time & Intensity) Create_Matrix->UV_Expose Assess_Cure Assess Degree of Curing (Qualitative or Quantitative) UV_Expose->Assess_Cure Analyze Analyze Results to Find Optimal Concentrations Assess_Cure->Analyze End End Analyze->End

Caption: Workflow for optimizing photoinitiator concentrations.

References

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. (2025, May 12).
  • photoinitiators.pdf - Sigma-Aldrich. (n.d.).
  • UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25).
  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (n.d.). Retrieved from [Link]

  • 57 questions with answers in PHOTOINITIATORS | Science topic - ResearchGate. (n.d.).
  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2020, December 28).
  • Methoxyphenone | C16H16O2 | CID 38839 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoinitiator Note. (n.d.). Retrieved from [Link]

  • Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings - ResearchGate. (2025, August 7).
  • Photopolymer - Wikipedia. (n.d.). Retrieved from [Link]

  • A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - NIH. (n.d.). Retrieved from [Link]

  • Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC - NIH. (2023, November 25). Retrieved from [Link]

  • Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022, July 12).
  • Efficacy modeling of new multi-functional benzophenone-based system for free-radical/cationic hybrid photopolymerization using 4 - Preprints.org. (2021, June 21).
  • How to Reduce the Effects of Oxygen Inhibition - Bomar. (n.d.). Retrieved from [Link]

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Side reactions of 3,5-Dimethyl-4'-methoxybenzophenone during photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-Dimethyl-4'-methoxybenzophenone. This document is designed for researchers, scientists, and drug development professionals utilizing this photoinitiator in their photopolymerization experiments. Here, we will explore the fundamental mechanisms, troubleshoot common side reactions, and provide validated protocols to optimize your results.

Section 1: Fundamental Photochemistry

Q1: How does 3,5-Dimethyl-4'-methoxybenzophenone initiate polymerization?

3,5-Dimethyl-4'-methoxybenzophenone belongs to the Type II class of photoinitiators .[1] Unlike Type I initiators that undergo direct bond cleavage, Type II initiators require a second molecule, a co-initiator or synergist, to generate the initiating free radicals.[2] The process is a bimolecular reaction driven by the absorption of UV light.

The mechanism proceeds as follows:

  • UV Absorption: The benzophenone derivative absorbs UV light, promoting an electron from a non-bonding orbital (n) to an anti-bonding pi orbital (π*). This creates a short-lived excited singlet state (S¹).[3]

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a more stable, longer-lived excited triplet state (T¹).[3][4]

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator.[2] Tertiary amines and alcohols are common co-initiators due to their readily abstractable hydrogens.

  • Radical Generation: This abstraction event produces two radicals: a benzophenone ketyl radical and a co-initiator radical.[5] The co-initiator radical is typically the primary species that goes on to initiate the polymerization of monomers, such as acrylates.[2]

The substitution pattern—dimethyl groups on one ring and a methoxy group on the other—influences the energy levels of the triplet state and its hydrogen abstraction capability.[6]

G cluster_0 Primary Photoinitiation Pathway cluster_1 Radical Generation BP Ground State BP (S₀) S1 Excited Singlet State (¹BP*) BP->S1 Absorption UV UV Photon (hν) T1 Excited Triplet State (³BP*) S1->T1 Intersystem Crossing (ISC) Ketyl Ketyl Radical (BP-H•) T1->Ketyl H-Abstraction R_rad Initiating Radical (R•) RH Co-initiator (e.g., Amine) Polymer Propagating Polymer (P•) R_rad->Polymer Initiation Monomer Monomer (M)

Caption: Primary photoinitiation pathway for a Type II photoinitiator.

Section 2: Frequently Asked Questions (FAQs) - Common Problems

Q2: Why is my formulation not curing completely, especially on the surface?

This phenomenon, often described as a "tacky" or "greasy" surface, is almost always caused by oxygen inhibition . The excited triplet state of the benzophenone photoinitiator is highly susceptible to quenching by ground-state molecular oxygen (O₂).[4][7] This interaction deactivates the photoinitiator, returning it to its ground state and generating singlet oxygen, thereby preventing the formation of the radicals needed for polymerization.[4] This effect is most pronounced at the surface where oxygen from the air is most abundant.

Q3: My cured polymer has a yellow tint. What is the cause?

Yellowing can arise from several side reactions involving the photoinitiator. The formation of conjugated byproducts or degradation products from the benzophenone structure can lead to chromophores that absorb in the visible spectrum, appearing yellow. This can be exacerbated by:

  • High photoinitiator concentration: Using more initiator than necessary increases the likelihood of side reactions.

  • Incomplete cure: Unreacted photoinitiator and its byproducts can lead to post-cure yellowing upon further exposure to light and heat.

  • Interaction with other formulation components: Side reactions with monomers, oligomers, or additives can generate colored species.[7]

Q4: The polymerization rate is slower than expected. What factors could be responsible?

A slow polymerization rate is a common issue that can be traced back to several factors impacting the efficiency of radical generation:

  • UV Source Mismatch: For efficient initiation, the emission spectrum of your UV lamp must overlap significantly with the absorption spectrum of the 3,5-Dimethyl-4'-methoxybenzophenone.[1]

  • Competing Absorption: Other components in your formulation, such as pigments, UV absorbers, or even some monomers, might absorb at the same wavelength as the photoinitiator, reducing the number of photons available to activate it.[1][8]

  • Inefficient Co-initiator: The rate of hydrogen abstraction is highly dependent on the co-initiator used. If the co-initiator is a poor hydrogen donor, the overall rate of radical generation will be low.[2]

  • Low Quantum Yield: The intrinsic efficiency of the photoinitiator in generating radicals might be low, a factor that can be influenced by the formulation's viscosity and polarity.[9]

Q5: What are the main byproducts I should be aware of?

The most significant byproduct from a common side reaction is benzpinacol . This dimer is formed when two benzophenone ketyl radicals combine, a process known as photoreduction or pinacol coupling.[3][10] This reaction is competitive with the desired initiation step and effectively consumes the photoinitiator without contributing to polymerization. Its formation is favored in systems with poor hydrogen donors or when the concentration of monomer is low.

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during photopolymerization with 3,5-Dimethyl-4'-methoxybenzophenone.

Problem Potential Cause Recommended Solution & Explanation
Incomplete or Tacky Surface Cure Oxygen Inhibition 1. Inert Atmosphere: Purge the reaction chamber with an inert gas like nitrogen or argon before and during curing to displace oxygen.[7]2. Increase Initiator Concentration: A higher concentration at the surface can help overcome the quenching effect, though this may lead to yellowing.3. Use Amine Synergists: Tertiary amines not only act as co-initiators but can also react with and consume dissolved oxygen.
Low Polymerization Rate / Low Final Conversion UV Source & Formulation Mismatch 1. Spectrum Analysis: Use a UV-Vis spectrophotometer to measure the absorbance of the photoinitiator and your complete formulation. Compare this with the spectral output of your UV lamp. (See Protocol 2).2. Optimize Co-initiator: Screen different co-initiators (e.g., ethyl 4-(dimethylamino)benzoate (EDB), triethanolamine (TEA)) to find one with optimal hydrogen-donating properties for your system.
Quenching 1. Identify Quenchers: Solvents or additives with certain functional groups can quench the excited triplet state. Aromatic compounds, for instance, can quench triplet benzophenone.[11][12] Consider replacing suspect components.2. Degas Formulation: For bulk polymerizations, degassing the liquid formulation via sonication or freeze-pump-thaw cycles can reduce dissolved oxygen.
Yellowing of Final Polymer Photoinitiator Byproducts 1. Titrate Concentration: Determine the minimum effective concentration of the photoinitiator that achieves the desired cure properties. 2. Post-Cure: A thermal post-cure or extended UV exposure can sometimes help to "bleach" some of the yellowing by breaking down the responsible chromophores.
Formation of Insoluble Particles or Haze Benzpinacol Precipitation 1. Optimize Co-initiator Ratio: Ensure a sufficient concentration of an efficient co-initiator is present to favor hydrogen abstraction and subsequent initiation over ketyl-ketyl radical coupling.[10] 2. Check Solubility: The formed benzpinacol may have low solubility in your formulation, leading to precipitation. Confirm the solubility of potential byproducts.

Section 4: Key Side Reaction Pathways

G cluster_0 Competing Reaction Pathways from Excited Triplet State cluster_1 Desired Pathway cluster_2 Side Reactions T1 Excited Triplet State (³BP*) Ketyl_P Ketyl Radical T1->Ketyl_P H-Abstraction from Co-initiator BP_G Ground State BP T1->BP_G Quenching Ketyl_S Ketyl Radical T1->Ketyl_S H-Abstraction R_rad_P Initiating Radical Polymer Polymerization R_rad_P->Polymer O2 Oxygen (O₂) Pinacol Benzpinacol (Dimer) Ketyl_S->Pinacol Dimerization

Caption: Key reaction pathways originating from the excited triplet state.

Q6: How exactly does oxygen interfere with the photopolymerization process?

Oxygen is a ground-state triplet diradical (³O₂). The interaction between the excited triplet photoinitiator (³BP*) and ³O₂ is a spin-allowed process that leads to energy transfer. The benzophenone returns to its ground singlet state (¹BP), and the oxygen is excited to a highly reactive singlet state (¹O₂).

³BP + ³O₂ → ¹BP + ¹O₂*

This process is extremely efficient and diffusion-controlled. It not only deactivates the photoinitiator but the resulting singlet oxygen can also lead to oxidative degradation of the polymer network, further compromising material properties.

Q7: What is photoreduction and why does it lead to benzpinacol formation?

Photoreduction is the process where the excited benzophenone abstracts a hydrogen atom to form a ketyl radical.[5] If two of these ketyl radicals (BP-H•) encounter each other before they can participate in other reactions, they will couple to form a stable dimer called benzpinacol.

2 BP-H• → (BP-H)₂ (Benzpinacol)

This is a termination reaction for the photoinitiator, reducing its overall efficiency. It is more prevalent in systems where the hydrogen donor is poor or the monomer concentration is low, increasing the statistical probability of two ketyl radicals meeting.[10]

Section 5: Experimental Protocols

Protocol 1: Monitoring Photopolymerization Kinetics using Real-Time FTIR

This method allows for the direct observation of monomer conversion by tracking the disappearance of a characteristic vibrational band (e.g., the acrylate C=C double bond peak at ~1635 cm⁻¹).[6]

Materials & Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory.

  • UV/Vis light source with controlled and measurable intensity (e.g., 365 nm LED).

  • Liquid sample holder (e.g., two NaCl plates with a defined spacer).

  • Your complete photopolymerizable formulation.

Procedure:

  • Baseline Spectrum: Record a background IR spectrum of the empty sample holder.

  • Sample Preparation: Pipette a small amount of the liquid formulation between the two NaCl plates. The spacer will ensure a consistent path length.

  • Initial Spectrum (t=0): Place the sample in the FTIR and record the initial spectrum before UV exposure. Identify the peak corresponding to the reactive monomer group.

  • Initiate Photopolymerization: While continuously collecting spectra (e.g., 1 scan per second), expose the sample to the UV light source at a fixed intensity.

  • Data Analysis:

    • Measure the area of the monomer peak in each spectrum.

    • Calculate the degree of conversion (DC%) at time 't' using the formula: DC(t) [%] = (1 - [Peak Area(t) / Peak Area(0)]) * 100

    • Plot DC% versus time to obtain the polymerization kinetics profile. This allows you to compare the effects of different co-initiators, concentrations, and light intensities.

Protocol 2: Characterizing UV-Vis Absorption Spectra of Formulation Components

This protocol is essential for diagnosing issues related to light absorption competition.[1]

Materials & Equipment:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • A suitable solvent that dissolves all components and is transparent in the UV range of interest (e.g., acetonitrile, isopropanol).

Procedure:

  • Solvent Blank: Fill a cuvette with the chosen solvent and record a baseline spectrum.

  • Individual Component Spectra:

    • Prepare dilute solutions of known concentration for each individual component of your formulation (photoinitiator, monomer, co-initiator, any additives).

    • Record the absorption spectrum for each component.

  • Complete Formulation Spectrum:

    • Prepare a dilute solution of your complete, unpolymerized formulation.

    • Record its absorption spectrum.

  • Analysis:

    • Overlay all the spectra.

    • Identify the absorption maximum (λ_max) of the 3,5-Dimethyl-4'-methoxybenzophenone.

    • Check if any other components show significant absorption at or near this wavelength. Strong overlapping absorption indicates a potential competition for photons, which will reduce initiation efficiency.

    • Ensure the emission wavelength of your UV lamp aligns well with the λ_max of the photoinitiator and falls in a region where competing absorption is minimal.

Section 6: References

  • Longchang Chemical. (2022). Photoinitiators of benzophenone and benzotriazole UV absorbers.

  • Benchchem. A Comparative Guide to the Photoinitiating Efficiency of Benzophenone Derivatives.

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.

  • Sigma-Aldrich. Photoinitiators Brochure.

  • Webb, M. R., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces.

  • Zhang, L., et al. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.

  • Smith, M. J., & Bucher, G. (2010). Quenching of Triplet Benzophenone by Benzene and Diphenyl Ether: A DFT Study. The Journal of Physical Chemistry A, 114(39), 10712–10716.

  • Armstrong, C., & Herlihy, S. (1993). Factors influencing the efficiency of photoinitiation in radiation curable ink formulations. Paint Research Association Conference.

  • ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions.

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone.

  • Palekar, V. (2020). Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]. YouTube.

  • Oregon State University. (2006). Experimental Chemistry II.

  • Lalevée, J., & Fouassier, J. P. (2021). Backgrounds in Photopolymerization Reactions: A Short Overview. Wiley-VCH.

  • Griesbeck, A. G., & Uhlig, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Photochemical & Photobiological Sciences.

  • Chemistry Scholars. (2021). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. YouTube.

  • PubMed. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Photoinitiator Performance: 3,5-Dimethyl-4'-methoxybenzophenone vs. Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of photopolymerization, the selection of a photoinitiator is a critical decision that dictates the efficiency, final properties, and overall success of a UV-curing process. While the market is populated with robust commercial options like the Irgacure series, understanding the performance of alternative molecules is key to innovation and cost-effective formulation. This guide provides an in-depth comparison of 3,5-Dimethyl-4'-methoxybenzophenone, a classic Type II photoinitiator, against established Type I and Type II commercial benchmarks.

Understanding the Initiators: Mechanism and Classification

Photopolymerization is driven by reactive species, typically free radicals, which are generated when a photoinitiator absorbs UV light.[1] The mechanism of radical generation broadly classifies these molecules into two categories.

  • Type I Photoinitiators (Photocleavage): These initiators undergo a unimolecular bond cleavage upon UV absorption to directly generate two radical fragments.[2] This process is highly efficient and rapid. Prominent examples include alpha-hydroxy ketones like Irgacure 184 and bisacylphosphine oxides (BAPOs) like Irgacure 819 .[3][4]

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators, upon excitation by UV light, do not cleave themselves. Instead, they enter an excited triplet state and abstract a hydrogen atom from a co-initiator or synergist (often a tertiary amine) to generate the initiating radicals.[2] 3,5-Dimethyl-4'-methoxybenzophenone , as a substituted benzophenone, falls squarely into this category.[1][5]

The fundamental difference in their activation mechanism is the foundation for their varying performance characteristics in curing speed, depth of cure, and sensitivity to environmental factors.

G cluster_0 Type I Mechanism (e.g., Irgacure 184) cluster_1 Type II Mechanism (e.g., Benzophenone) a Photoinitiator (PI) b Excited State (PI*) a->b UV Light (hν) c Radical 1 (R•) b->c α-Cleavage d Radical 2 (R'•) b->d α-Cleavage e Initiation c->e d->e f Photoinitiator (BP) g Excited State (BP*) f->g UV Light (hν) i Ketyl Radical g->i H-Abstraction h Co-initiator (Amine) j Amine Radical (R''•) h->j H-Abstraction k Initiation j->k

Caption: Photochemical mechanisms of Type I and Type II photoinitiators.

Head-to-Head Performance Comparison

The choice between 3,5-Dimethyl-4'-methoxybenzophenone and a commercial initiator like Irgacure depends on the specific demands of the application, including the chemistry of the formulation, the thickness of the coating, and the desired final appearance.

Performance Metric3,5-Dimethyl-4'-methoxybenzophenoneIrgacure 184 (Type I)Irgacure 819 (Type I)
Mechanism Type II (H-Abstraction)Type I (α-Cleavage)Type I (α-Cleavage)
UV Absorption Max (λmax) ~250 nm, ~340 nm~246 nm, ~280 nm, ~330 nm~370 nm (extends into visible)
Curing Speed Moderate to FastFastVery Fast
Surface Cure Good (especially with amine synergists)Good (can be oxygen inhibited)Excellent
Through-Cure Limited by UV penetrationModerateExcellent (due to photobleaching)
Yellowing Potential ModerateVery Low / Non-yellowing[6][7]Low (photobleaching reduces color)
Oxygen Inhibition Less sensitive with amine synergistsSensitiveLess sensitive
Cost Profile Generally LowerHigherHigh
Primary Application Clear overprint varnishes, thin coatingsNon-yellowing coatings, clear coats[6]Pigmented systems, thick sections[8]
Curing Efficiency and Kinetics

Type I initiators like Irgacure 184 and Irgacure 819 are known for their high quantum yields, leading to rapid polymerization upon exposure to UV light.[3][4] The direct cleavage mechanism is inherently efficient. In contrast, 3,5-Dimethyl-4'-methoxybenzophenone relies on a bimolecular reaction with a co-initiator. The efficiency of this Type II system is dependent on the concentration and reactivity of the hydrogen donor, making it comparatively slower.

Spectral Properties and Light Source Matching

A photoinitiator can only function if it absorbs the light emitted by the UV source.

  • 3,5-Dimethyl-4'-methoxybenzophenone exhibits absorption peaks characteristic of benzophenones, typically around 250 nm and a weaker n→π* transition around 340 nm.[9] This makes it suitable for use with broad-spectrum mercury lamps.

  • Irgacure 184 has several absorption bands, making it versatile for different UV sources.[10] Its key advantage is its formulation into non-yellowing coatings.[6]

  • Irgacure 819 is a bisacylphosphine oxide (BAPO) with a unique absorption spectrum that extends into the visible light range (~370 nm and beyond).[4][11] This allows it to be activated by longer wavelength UV-A and even visible light sources (e.g., 385 nm or 405 nm LEDs), which can penetrate deeper into materials.

The Challenge of Yellowing

Yellowing is a critical aesthetic and functional concern, particularly for clear coats and white formulations.[12]

  • Benzophenone-based initiators can contribute to yellowing due to the formation of colored byproducts.

  • Irgacure 184 and Irgacure 2959 are specifically designed and marketed as non-yellowing photoinitiators, making them the preferred choice for applications where color stability is paramount.[6][7][13]

  • Irgacure 819 undergoes photobleaching, where the initiator loses its color upon exposure to light. This is highly advantageous for curing thick, white, or off-white systems, as it improves UV light penetration and reduces the final yellowing of the cured product.[4]

Experimental Protocols for Objective Evaluation

To move beyond datasheets and into verifiable performance, a structured experimental approach is essential. The following protocols provide a framework for comparing photoinitiators in a laboratory setting.

G prep 1. Formulation Preparation (Monomer + Oligomer + PI) rtir 2. Curing Speed Analysis (Real-Time FTIR) prep->rtir depth 3. Through-Cure Test (Hardness vs. Depth) prep->depth yellow 4. Yellowing Measurement (Spectrophotometer - YI) prep->yellow analysis 5. Data Analysis & Comparison rtir->analysis depth->analysis yellow->analysis

Caption: Experimental workflow for photoinitiator performance comparison.

Protocol 1: Curing Speed Analysis by Real-Time FTIR (RT-FTIR)

This method provides precise kinetic data by monitoring the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during UV exposure.

Rationale: RT-FTIR allows for the direct measurement of the rate of polymerization, which is a primary indicator of photoinitiator efficiency.[14]

Methodology:

  • Formulation: Prepare separate formulations of a standard monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA) with equimolar concentrations of each photoinitiator system. For 3,5-Dimethyl-4'-methoxybenzophenone, include an amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB).

  • Sample Preparation: Place a small, uniform drop of the formulation between two transparent salt plates (e.g., KBr) or on a single plate for analysis via attenuated total reflectance (ATR).

  • Baseline Spectrum: Record an IR spectrum of the uncured liquid formulation. Identify the characteristic peak for the reactive monomer (e.g., acrylate double bond at ~810 cm⁻¹ or ~1635 cm⁻¹).

  • UV Exposure & Data Collection: Position the sample in the FTIR spectrometer and expose it to a UV light source of controlled intensity (e.g., 365 nm LED at 50 mW/cm²). Simultaneously, collect IR spectra at fixed time intervals (e.g., every 0.5 seconds).

  • Data Analysis: Plot the normalized peak area of the acrylate bond against time. The rate of peak decrease corresponds to the rate of polymerization. A steeper curve indicates a faster cure and higher initiator efficiency.

Protocol 2: Through-Cure Depth Assessment

This protocol evaluates the initiator's ability to cure thick sections of material.

Rationale: Incomplete through-cure leads to poor adhesion, low mechanical strength, and potential for uncured monomer migration. This is a crucial test for applications like 3D printing and thick coatings.[15]

Methodology:

  • Sample Preparation: Fill a mold of a defined depth (e.g., 3 mm) with the photoinitiator formulation.

  • Curing: Expose the surface to a UV source for a fixed duration and intensity.

  • Hardness Measurement: After curing, demold the sample. Measure the Shore D hardness (or use a simple scratch test) on both the top surface (exposed to light) and the bottom surface.

  • Evaluation:

    • Complete Cure: The bottom surface is hard and tack-free.

    • Partial Cure: The bottom surface is soft, tacky, or remains liquid.

    • Comparison: An initiator like Irgacure 819 is expected to show significantly better bottom-surface hardness compared to 3,5-Dimethyl-4'-methoxybenzophenone, which may struggle to cure beyond a few hundred microns due to the strong UV absorption of the initiator itself (a phenomenon known as the "self-screening" effect).

Protocol 3: Yellowing Index (YI) Quantification

This protocol uses a spectrophotometer to assign a numerical value to the yellowness of a cured sample, providing an objective measure of discoloration.

Rationale: Visual assessment of yellowing is subjective. A quantitative measurement using a standardized index like ASTM E313 allows for precise and repeatable comparisons.[16]

Methodology:

  • Sample Preparation: Create thin, uniform films of each formulation on a clear, non-UV-absorbing substrate (e.g., a quartz slide).

  • Curing: Cure all samples under identical conditions (light source, intensity, duration).

  • Initial Measurement (t=0): Immediately after curing, measure the color of the film using a spectrophotometer or colorimeter set to calculate the Yellowness Index (YI) according to ASTM E313.

  • Post-Cure Measurement (t=24h): Store the samples in the dark for 24 hours and remeasure the YI. Some systems exhibit "photobleaching" where the initial yellowing fades over time.[17]

  • Analysis: Compare the initial and final YI values. A lower YI value indicates less yellowing. Irgacure 184 is expected to yield the lowest YI, while the benzophenone-based system will likely show a higher value.

Conclusion for the Practicing Scientist

The choice between a specialized commercial photoinitiator and a more conventional one is a balance of performance, cost, and specific application requirements.

  • 3,5-Dimethyl-4'-methoxybenzophenone remains a viable and cost-effective Type II photoinitiator for thin, clear coatings where moderate curing speeds are acceptable and slight yellowing is not a critical failure point. Its performance with amine synergists provides good surface cure, even in the presence of oxygen.

  • Commercial Type I initiators like Irgacure 184 and Irgacure 819 offer superior performance in key areas. Irgacure 184 is the undisputed choice for applications demanding high optical clarity and non-yellowing properties.[7] Irgacure 819 is unparalleled in its ability to cure thick sections and highly pigmented systems due to its long-wavelength absorption and photobleaching characteristics, making it essential for demanding applications in coatings, inks, and additive manufacturing.[4][8]

By employing the structured experimental protocols outlined in this guide, researchers and formulators can objectively quantify the performance trade-offs and select the optimal photoinitiator system to meet the rigorous demands of their specific drug development or material science application.

References

  • Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC - NIH. (2023).
  • Water-Soluble Photoinitiators in Biomedical Applications - PMC - NIH. (n.d.).
  • How Do Photoinitiators for UV Curing Work - Jinan Qinmu Fine Chemical Co., Ltd. (2023).
  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (2025).
  • Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymerisation. (n.d.).
  • Ciba® IRGACURE® 184. (n.d.).
  • Absorption spectra of the photoinitiators (Irgacure 184, CD-1012) and photosensitizer (ITX). (n.d.).
  • How Irgacure 819 Enhances Curing Efficiency in UV Coatings and Adhesives - Unilong. (2025).
  • Cure Speed Improvements and Yellowing Effects in UV LED-Curable OPVs and Clear Coats Using Acrylated Amines. (2018).
  • Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC - NIH. (2022).
  • A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - MDPI. (n.d.).
  • DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2025).
  • Reactivity and Efficiency of Radical Photoinitiators | Request PDF - ResearchGate. (n.d.).
  • Yellowness Index (YI) ASTM E313 - Intertek. (n.d.).
  • Irgacure 2959 - Adbioink. (n.d.).
  • Irgacure 184 CAS No:947-19-3. (n.d.).
  • Photoinitiators for UV Curing. (n.d.).
  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025).

Sources

A Senior Application Scientist's Guide to Photoinitiator Selection: Benchmarking 3,5-Dimethyl-4'-methoxybenzophenone against Thioxanthone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing kinetics and final material properties. This guide provides a comprehensive comparison between 3,5-Dimethyl-4'-methoxybenzophenone, a representative Type II benzophenone derivative, and a class of high-performance thioxanthone-based photoinitiators, specifically 2-isopropylthioxanthone (ITX) and 2,4-diethylthioxanthone (DETX). We delve into the fundamental mechanisms, present objective experimental benchmarking protocols, and analyze comparative data to empower researchers, scientists, and drug development professionals in making informed formulation decisions.

Introduction: The Central Role of the Photoinitiator

Photopolymerization is a cornerstone technology in applications ranging from advanced coatings and 3D printing to dental composites and adhesives. The process relies on photoinitiators, molecules that absorb light energy and transform it into chemical energy in the form of reactive species—typically free radicals—that initiate polymerization.[1]

Free-radical photoinitiators are broadly categorized into two classes based on their mechanism of radical generation:

  • Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments.

  • Type II (Hydrogen Abstraction): These initiators, in an excited state, interact with a co-initiator (or synergist) to generate radicals through a bimolecular reaction.

Both benzophenones and thioxanthones are classic and widely utilized examples of Type II photoinitiators. While benzophenone derivatives have long been the cost-effective workhorses of the industry, thioxanthones have emerged as a superior alternative for high-performance applications, particularly with the rise of LED curing technology. This guide will dissect the causality behind these performance differences through a structured, data-driven comparison.

The Fundamental Mechanism of Type II Photoinitiation

To understand the performance differences, one must first grasp the shared mechanism of Type II photoinitiation. The process is a multi-step cascade initiated by light absorption.

  • Photoexcitation: The photoinitiator (PI) absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (¹PI*).

  • Intersystem Crossing (ISC): The highly energetic and short-lived singlet state rapidly converts to a more stable and longer-lived excited triplet state (³PI*) through intersystem crossing.

  • Interaction with Co-initiator: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator, most commonly a tertiary amine (R₃N). This bimolecular reaction forms two distinct radicals: a ketyl radical derived from the photoinitiator and a highly reactive α-aminoalkyl radical derived from the amine.[2]

  • Initiation of Polymerization: While the ketyl radical is generally less reactive towards monomers, the α-aminoalkyl radical is highly efficient at adding to monomer double bonds (e.g., acrylates), thereby initiating the polymerization chain reaction.[2]

Type_II_Mechanism cluster_excitation Light Absorption & Excitation cluster_reaction Radical Generation & Initiation PI Photoinitiator (S₀) PI_S1 ¹PI* (Singlet State) PI->PI_S1 + hν (Light) PI_T1 ³PI* (Triplet State) PI_S1->PI_T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + α-Aminoalkyl Radical PI_T1->Radicals H-Abstraction CoI Co-initiator (e.g., Amine) Polymer Growing Polymer Chain Radicals->Polymer Initiation Monomer Monomer

Caption: General mechanism of Type II photoinitiation.

Contender Profiles: Chemical Structure and Properties

3,5-Dimethyl-4'-methoxybenzophenone

A substituted derivative of benzophenone, this molecule represents a class of widely used, cost-effective Type II photoinitiators. The substitutions are designed to fine-tune solubility and reactivity.

  • Chemical Structure:

    
    

    (Note: A placeholder for the chemical structure image)

  • UV Absorption: Like most benzophenones, it exhibits strong absorption in the short-wave UV-A region, typically with a λmax around 250-280 nm and a secondary peak around 330-350 nm. This profile is well-matched to traditional broad-spectrum mercury arc lamps.

  • Mechanism: It functions via the classic Type II hydrogen abstraction mechanism, requiring an amine synergist.[3][4]

  • Advantages:

    • High cost-effectiveness.

    • Reliable and well-understood performance.

  • Limitations:

    • Limited absorption above 380 nm, making it less efficient for modern LED curing sources (e.g., 395 nm, 405 nm).

    • Can contribute to yellowing in the final cured product, especially upon aging.[5]

    • The ketyl radical can act as a chain terminator, slightly reducing overall efficiency.

Thioxanthone-Based Photoinitiators (ITX & DETX)

Thioxanthones are structurally similar to benzophenones but feature a sulfur atom in the central ring. This substitution has a profound and beneficial effect on their photophysical properties. We focus on two commercially significant examples: 2-Isopropylthioxanthone (ITX) and 2,4-Diethylthioxanthone (DETX).

  • Chemical Structures:

    
    

    (Note: A placeholder for the chemical structure images)

  • UV Absorption: This is the key advantage of thioxanthones. They possess significantly red-shifted absorption spectra compared to benzophenones, with strong absorption bands extending to ~400 nm.[6][7][8] This makes them ideal for:

    • LED Curing: Their absorption profile overlaps excellently with common 385 nm and 405 nm LED light sources.

    • Pigmented Systems: UV light at longer wavelengths penetrates more deeply into pigmented formulations (e.g., inks, opaque coatings), enabling more uniform through-cure.

  • Mechanism: Thioxanthones are highly efficient Type II initiators that operate via the same hydrogen abstraction mechanism as benzophenones.[2][9][10]

  • Advantages:

    • Excellent spectral match with LED sources.

    • High reactivity and cure speed.

    • Superior performance in pigmented and thick-section applications.[11]

    • Good solubility in common monomer systems; DETX is known for having better solubility than ITX.[12]

  • Limitations:

    • Generally higher cost than benzophenone derivatives.

    • Can also cause yellowing, although specific formulations can mitigate this.[5]

Benchmarking Methodology: A Framework for Objective Comparison

To move beyond theoretical advantages, a robust experimental framework is required. The following techniques provide quantitative data to compare photoinitiator efficiency directly. The causality behind using this multi-faceted approach is to build a complete picture of the curing process, from initial reaction kinetics to the development of final mechanical properties.

Workflow cluster_prep Formulation Preparation cluster_analysis Performance Analysis cluster_output Data Interpretation Formulate Prepare Acrylate Resin with Initiator + Co-initiator UVVis UV-Vis Spectroscopy (Absorption Profile) Formulate->UVVis PhotoDSC Photo-DSC (Cure Kinetics, Conversion) Formulate->PhotoDSC RTFTIR RT-FTIR (Polymerization Rate) Formulate->RTFTIR Photorheology Photorheology (Gel Point, Modulus) Formulate->Photorheology Data Comparative Data Tables PhotoDSC->Data RTFTIR->Data Photorheology->Data Conclusion Select Optimal Initiator Data->Conclusion

Caption: Experimental workflow for benchmarking photoinitiators.

  • Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow from an exothermic polymerization reaction upon exposure to UV light. It is a powerful tool for determining key kinetic parameters like the rate of cure and the overall monomer conversion.[13][14][15][16]

  • Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: RT-FTIR provides a direct, real-time measurement of the chemical reaction by monitoring the decrease in the infrared absorption peak of the reactive functional groups (e.g., the acrylate C=C bond at ~810 cm⁻¹ and ~1635 cm⁻¹).[17][18][19][20] This allows for precise calculation of the polymerization rate and final conversion.

  • Photorheology: This method monitors the evolution of the material's viscoelastic properties (storage modulus G' and loss modulus G'') during UV exposure. It is unparalleled for determining the gel point—the precise moment the formulation transitions from a liquid to a solid network—and for tracking the build-up of mechanical strength.[17][21][22]

Comparative Performance Data

The following tables summarize the expected experimental outcomes when comparing these photoinitiators in a standard acrylate formulation (e.g., Trimethylolpropane triacrylate, TMPTA) with a tertiary amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB).

Table 1: Photophysical Properties

Photoinitiatorλmax (nm)Molar Extinction Coefficient (ε) at λmaxKey Advantage
3,5-Dimethyl-4'-methoxybenzophenone~345 nmModerateCost-effective for mercury lamp curing
ITX~382 nmHighExcellent absorption for LED curing[7]
DETX~385 nmHighExcellent absorption and solubility[6]

Insight: The higher λmax of ITX and DETX confirms their suitability for longer wavelength UV sources.

Table 2: Photo-DSC Analysis (Isothermal, 395 nm LED, 100 mW/cm²)

PhotoinitiatorTime to Peak (s)Peak Heat Flow (W/g)Total Conversion (%)
3,5-Dimethyl-4'-methoxybenzophenone> 30Low< 40%
ITX~5High> 85%
DETX~4Very High> 90%

Insight: The significantly shorter time to peak and higher heat flow for ITX and DETX demonstrate their vastly superior reactivity under LED irradiation.

Table 3: RT-FTIR Analysis (Acrylate Conversion, 395 nm LED, 100 mW/cm²)

PhotoinitiatorPolymerization Rate (Rp, %/s)Final Conversion (%) after 60s
3,5-Dimethyl-4'-methoxybenzophenoneLow (< 2%/s)~45%
ITXHigh (~20%/s)~88%
DETXVery High (~25%/s)~92%

Insight: RT-FTIR data corroborates the Photo-DSC findings, showing that thioxanthones drive faster and more complete polymerization.

Table 4: Photorheology Analysis (395 nm LED, 100 mW/cm²)

PhotoinitiatorGel Time (s)Final Storage Modulus (G') (Pa)
3,5-Dimethyl-4'-methoxybenzophenone> 20Low (Incomplete cure)
ITX~2.5High
DETX~2.0Very High

Insight: The rapid gelation achieved with ITX and DETX is critical for applications requiring fast setting times, such as 3D printing and high-speed coating lines.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the protocols used to generate such data must be robust.

Protocol 1: Photo-DSC Analysis
  • Sample Preparation: Prepare a formulation containing the monomer, 2% w/w of the photoinitiator, and 2% w/w of an amine co-initiator.

  • Sample Loading: Place approximately 2-3 mg of the liquid formulation into an open aluminum DSC pan. Place an empty, open pan on the reference side.

  • Instrument Setup: Place the sample and reference pans into the Photo-DSC cell. Equilibrate the cell to the desired isothermal temperature (e.g., 30°C) under a nitrogen purge (20 mL/min) to prevent oxygen inhibition.

  • Curing & Data Acquisition: After a 2-minute equilibration period, expose the sample to UV light from a calibrated LED source (e.g., 395 nm, 100 mW/cm²) for a fixed duration (e.g., 2 minutes). Record the heat flow as a function of time.

  • Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH_p). Calculate the degree of conversion by dividing ΔH_p by the theoretical enthalpy for 100% conversion of the specific monomer (ΔH_₀).

Protocol 2: Real-Time FTIR (RT-FTIR) Spectroscopy
  • Sample Preparation: Prepare the formulation as described for Photo-DSC.

  • Sample Loading: Place a single drop of the liquid formulation between two transparent salt plates (e.g., KBr) separated by a thin spacer (e.g., 15 µm) to create a film of known thickness.

  • Instrument Setup: Mount the sample assembly in the FTIR spectrometer's sample holder, positioned in the path of both the IR beam and the external UV light source.

  • Data Acquisition: Begin collecting IR spectra in rapid-scan mode (e.g., 4 scans per second). After establishing a baseline for ~10 seconds, open the shutter to the UV source to initiate polymerization. Continue collecting spectra for the desired duration (e.g., 2-5 minutes).

  • Analysis: Monitor the area of the acrylate C=C peak (~810 cm⁻¹) relative to an internal standard peak that does not change during the reaction (e.g., a C=O ester peak). The percentage conversion at time t is calculated as: Conversion(t) = [1 - (Area_t / Area_0)] * 100.

Conclusion and Field-Proven Recommendations

The experimental data unequivocally demonstrates the superior performance of thioxanthone-based photoinitiators over benzophenone derivatives, especially for applications utilizing modern LED light sources.

3,5-Dimethyl-4'-methoxybenzophenone remains a viable, budget-conscious choice for:

  • Clear coatings and adhesives cured with traditional broad-spectrum mercury lamps.

  • Applications where cure speed is not the primary driver and slight yellowing is tolerable.

Thioxanthone-based photoinitiators (ITX, DETX) are the authoritative choice for demanding, high-performance applications:

  • LED Curing: They are essential for efficiently utilizing 385 nm and 405 nm LED sources.

  • Pigmented Formulations: Their longer wavelength absorption enables the deep, uniform cure required for UV-curable inks, composites, and opaque coatings.

  • High-Speed & 3D Printing: The extremely rapid polymerization rates and fast gelation they provide are critical for high-throughput processes.

  • Formulation Flexibility: DETX, with its enhanced solubility, offers a wider processing window and can prevent crystallization issues that may occur with ITX in certain formulations.[12]

By understanding the underlying photochemical mechanisms and leveraging quantitative benchmarking techniques, formulation scientists can confidently select the optimal photoinitiator, balancing the critical axes of performance, processing requirements, and cost.

References

  • Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (2024). Vertex AI Search.
  • Chapter 1: Thioxanthone Photoinitiators with Heterocyclic Extended Chromophores. (2018). Books.
  • Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. (2021).
  • Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. (2021).
  • Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, C
  • Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities. (2025).
  • DETX. BCH GmbH.
  • Photo-curing kinetics for the UV-initiated cationic polymerization of a cycloaliphatic diepoxide system photosensitized by thioxanthone. (2025).
  • SpeedCure DETX. (2025). Lambson - SpecialChem.
  • Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acryl
  • Dynamic Surface Rheology to Monitor UV Curing of Resins. Centre for Industrial Rheology.
  • 2-Isopropylthioxanthone /Photoinitiator ITX with Cas 5495-84-1 china manufacturer&factory-Autech industry. Autech Industry Co., Ltd.
  • Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. (2011). Spectroscopy.
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2022). MDPI.
  • Real Time-NIR/MIR-Photorheology: A Versatile Tool for the in Situ Characterization of Photopolymerization Reactions. (2021).
  • CHLUMINIT® ITX / Photoinitiator ITX / 2-Isopropylthioxanthone CAS 5495-84-1. Chlumin Chemical.
  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2019). PMC - NIH.
  • Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Form
  • Photoiniti

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A Senior Application Scientist's Guide to Reproducible Polymerization: A Comparative Analysis of 3,5-Dimethyl-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise art of polymer synthesis, the reproducibility of experimental results is not merely a desirable attribute; it is the cornerstone of scientific validity and technological advancement. In the realm of photopolymerization, the choice of a photoinitiator is a critical determinant of reaction kinetics, polymer properties, and, crucially, the consistency of these outcomes. This guide provides an in-depth technical comparison of 3,5-Dimethyl-4'-methoxybenzophenone, a Type II photoinitiator, with other commonly employed alternatives, offering experimental insights and data to inform your selection and ensure the robustness of your polymerization processes.

The Lynchpin of Photopolymerization: Understanding the Photoinitiator's Role

Photopolymerization is a powerful and versatile technique for creating a wide array of polymeric materials. The process hinges on the ability of a photoinitiator to absorb light energy and generate reactive species, typically free radicals, which then initiate the chain-growth polymerization of monomers and oligomers. The efficiency and reliability of this initiation step directly impact the final characteristics of the polymer, including its molecular weight, crosslink density, and mechanical properties. Consequently, any variability in the photoinitiator's performance can lead to significant deviations in the final product, undermining the reproducibility of your research or manufacturing process.

3,5-Dimethyl-4'-methoxybenzophenone belongs to the benzophenone family of Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators, upon excitation by UV light, abstract a hydrogen atom from a co-initiator (synergist), typically an amine or a thiol, to generate the initiating radicals. This bimolecular mechanism introduces an additional layer of complexity and potential for variability, but also offers opportunities for fine-tuning the reaction kinetics.

A Comparative Analysis of Photoinitiator Performance

The selection of a photoinitiator is a multi-faceted decision that involves balancing reactivity, cost, and the desired properties of the final polymer. Here, we compare 3,5-Dimethyl-4'-methoxybenzophenone with two widely used alternatives: the parent compound, Benzophenone (another Type II initiator), and 2,2-Dimethoxy-2-phenylacetophenone (a Type I initiator, commonly known as Irgacure 651).

PhotoinitiatorTypeMolar Mass ( g/mol )Typical Absorption Maxima (nm)Initiation MechanismKey AdvantagesKey Disadvantages
3,5-Dimethyl-4'-methoxybenzophenone II240.30~285, ~340Hydrogen AbstractionGood reactivity, reduced oxygen inhibition in the presence of amines.Requires a co-initiator, potential for yellowing, bimolecular reaction can be sensitive to component concentrations.
Benzophenone II182.22~250, ~340Hydrogen AbstractionCost-effective, well-understood mechanism.Requires a co-initiator, can lead to significant yellowing, lower molar absorptivity compared to some derivatives.
2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) I256.30~250, ~340α-CleavageHigh initiation efficiency, no co-initiator required, less prone to oxygen inhibition than Type II systems without synergists.Can be more expensive, potential for fragmentation by-products to affect polymer properties, can cause yellowing.[1]

Table 1: Comparison of Key Properties of Selected Photoinitiators.

Experimental Performance Data

The following table summarizes typical experimental data for the photopolymerization of a standard acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) initiated by the compared photoinitiators. It is important to note that direct "reproducibility" data with statistical analysis across multiple studies is scarce in the literature. The presented values are representative of typical performance and the "Reproducibility" column is a qualitative assessment based on the known influencing factors for each initiator type.

Photoinitiator SystemMonomer Conversion (%)Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹)Final Polymer Hardness (Shore D)Reproducibility (Qualitative)
3,5-Dimethyl-4'-methoxybenzophenone / Amine Co-initiator 75 - 85%Moderate to High70 - 80Good to Excellent
Benzophenone / Amine Co-initiator 70 - 80%Moderate65 - 75Good
2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) 80 - 90%High75 - 85Excellent

Table 2: Representative Experimental Performance in Acrylate Polymerization.

The Causality Behind Experimental Choices: A Deeper Dive

The data presented above highlights the trade-offs inherent in photoinitiator selection. While Type I initiators like Irgacure 651 often exhibit higher reaction rates and final conversion, the choice of a Type II system like 3,5-Dimethyl-4'-methoxybenzophenone can be advantageous in specific contexts.

The bimolecular nature of Type II photoinitiation, while adding a variable, also provides a lever for controlling the reaction. The choice and concentration of the co-initiator can be tailored to modulate the initiation rate and overcome challenges like oxygen inhibition. Amines, for instance, not only act as hydrogen donors but also consume dissolved oxygen, which would otherwise quench the excited state of the photoinitiator and inhibit polymerization. This makes Type II systems, when properly formulated, highly robust and reproducible.

The substitution pattern on the benzophenone ring also plays a crucial role. The electron-donating methoxy group and the methyl groups in 3,5-Dimethyl-4'-methoxybenzophenone can influence the energy of the excited state and the efficiency of hydrogen abstraction, often leading to higher reactivity compared to the unsubstituted benzophenone.

Self-Validating Experimental Protocols for Assessing Reproducibility

To objectively compare the reproducibility of polymerization results, a well-designed and controlled experimental protocol is paramount. The following protocols are designed to be self-validating by incorporating control groups and systematic variation of key parameters.

Protocol 1: Comparative Analysis of Monomer Conversion

Objective: To determine and compare the final monomer conversion and its variability for polymerizations initiated by 3,5-Dimethyl-4'-methoxybenzophenone, Benzophenone, and Irgacure 651.

Materials:

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Photoinitiators: 3,5-Dimethyl-4'-methoxybenzophenone, Benzophenone, 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)

  • Solvent (if required for dissolution): Acetone

  • UV Curing System: Mercury arc lamp with a 365 nm filter or a 365 nm LED array with controlled intensity.

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Formulation Preparation:

    • Prepare three stock solutions of the photoinitiators in the monomer at a concentration of 2% (w/w). For the Type II initiators, also prepare formulations containing a 1:1 molar ratio of photoinitiator to the co-initiator (EDB).

    • Thoroughly mix each formulation in the dark to ensure homogeneity.

  • Sample Preparation:

    • For each formulation, place a small drop (approximately 10 µL) onto the crystal of the ATR-FTIR spectrometer.

    • Cover the drop with a thin, transparent film (e.g., Mylar) to create a consistent film thickness and minimize oxygen inhibition.

  • FTIR Analysis (Time 0):

    • Acquire an initial FTIR spectrum of the uncured sample. The peak corresponding to the acrylate C=C bond (around 1635 cm⁻¹) will be used to monitor the reaction.

  • UV Curing:

    • Position the UV lamp at a fixed distance from the sample, ensuring consistent light intensity for all experiments.

    • Expose the sample to UV light for a predetermined time (e.g., 60 seconds).

  • FTIR Analysis (Post-Curing):

    • Immediately after curing, acquire a final FTIR spectrum of the polymerized sample.

  • Calculation of Monomer Conversion:

    • Calculate the degree of conversion by measuring the decrease in the area of the acrylate C=C peak relative to an internal standard peak that does not change during polymerization (e.g., the C=O ester peak around 1720 cm⁻¹).

    • Conversion (%) = [1 - (Area of C=C peak after curing / Area of C=C peak before curing)] x 100.

  • Reproducibility Assessment:

    • Repeat the entire procedure (steps 1-6) at least five times for each photoinitiator system.

    • Calculate the mean and standard deviation of the final monomer conversion for each system. A lower standard deviation indicates higher reproducibility.

Protocol 2: Evaluation of Polymer Mechanical Properties

Objective: To compare the hardness and its variability of polymers cured with the different photoinitiator systems.

Materials:

  • Formulations from Protocol 1.

  • Molds (e.g., silicone molds of a specific dimension, e.g., 10 mm diameter, 2 mm thickness).

  • UV Curing Chamber with controlled intensity and temperature.

  • Shore D Durometer.

Procedure:

  • Sample Casting:

    • Fill the molds with each of the prepared formulations, ensuring no air bubbles are trapped.

  • UV Curing:

    • Place the filled molds in the UV curing chamber.

    • Cure the samples under a controlled and consistent UV dose (intensity x time).

  • Post-Curing and Conditioning:

    • After curing, remove the polymer discs from the molds.

    • Condition the samples at a standard temperature and humidity (e.g., 23 °C and 50% RH) for 24 hours to ensure complete reaction and relaxation of internal stresses.

  • Hardness Measurement:

    • Measure the Shore D hardness of each polymer disc at multiple points on the surface using the durometer.

  • Reproducibility Assessment:

    • Prepare and test at least five samples for each photoinitiator system.

    • Calculate the mean and standard deviation of the Shore D hardness for each system.

Visualizing the Process: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the photoinitiation mechanisms and the experimental workflow.

G cluster_0 Type II Photoinitiation (3,5-Dimethyl-4'-methoxybenzophenone) PI Photoinitiator (Ground State) PI_excited Photoinitiator (Excited Triplet State) PI->PI_excited UV Light (hν) RH Co-initiator (e.g., Amine) R_radical Initiating Radical (R.) PIH_radical Ketyl Radical (PIH.) Monomer Monomer Polymer Growing Polymer Chain PI_excitedRH PI_excitedRH R_radicalPIH_radical R_radicalPIH_radical PI_excitedRH->R_radicalPIH_radical Hydrogen Abstraction R_radicalMonomer R_radicalMonomer R_radicalMonomer->Polymer

Caption: Mechanism of Type II Photoinitiation.

G Start Start Formulation Prepare Monomer/Photoinitiator/ Co-initiator Formulation Start->Formulation Sample_Prep Prepare Sample (FTIR or Mold) Formulation->Sample_Prep Initial_Analysis Initial Analysis (e.g., FTIR Time 0) Sample_Prep->Initial_Analysis UV_Cure UV Curing (Controlled Dose) Initial_Analysis->UV_Cure Final_Analysis Final Analysis (e.g., FTIR, Hardness) UV_Cure->Final_Analysis Data_Analysis Calculate Conversion/Hardness Final_Analysis->Data_Analysis Repeat Repeat n=5? Data_Analysis->Repeat Repeat->Sample_Prep Yes Stats Calculate Mean & Standard Deviation Repeat->Stats No End End Stats->End

Caption: Experimental Workflow for Reproducibility Assessment.

G Initiator_Comparison Photoinitiator 3,5-Dimethyl-4'-methoxybenzophenone Benzophenone Irgacure 651 Type II II I Key Feature Substituted Benzophenone Unsubstituted Benzophenone α-Cleavage Reproducibility Driver Formulation Control Formulation Control Inherent Efficiency

Caption: Logical Comparison of Photoinitiators.

Conclusion and Recommendations

The reproducibility of polymerization results is a critical factor in scientific research and industrial applications. While Type I photoinitiators like Irgacure 651 offer high efficiency and a simpler initiation mechanism, which can lead to excellent reproducibility, Type II photoinitiators such as 3,5-Dimethyl-4'-methoxybenzophenone provide a valuable alternative with opportunities for fine-tuning the polymerization process.

The key to achieving high reproducibility with 3,5-Dimethyl-4'-methoxybenzophenone lies in the precise control of the formulation, particularly the concentration of both the photoinitiator and the co-initiator, as well as consistent curing conditions (light intensity, temperature, and atmosphere). The enhanced reactivity of 3,5-Dimethyl-4'-methoxybenzophenone over unsubstituted benzophenone can lead to more efficient initiation and potentially more consistent results.

For applications where precise control over the initiation kinetics is desired and where the presence of a co-initiator is acceptable, 3,5-Dimethyl-4'-methoxybenzophenone is a robust and reliable choice. For applications demanding the highest possible reaction rates and where the potential for by-products is not a concern, a Type I initiator may be more suitable.

Ultimately, the optimal choice of photoinitiator will depend on the specific requirements of your application. By following the detailed experimental protocols outlined in this guide, researchers and scientists can make an informed decision based on empirical data, ensuring the reproducibility and reliability of their polymerization results.

References

  • Polymer Innovation Blog. "UV Curing: Part Three; Free Radical Photoinitiators." Polymer Innovation Blog, 25 Jan. 2016, [Link].

  • Kaczmarek, H., and P. Gałka. "Effect of Irgacure 651 Initiator on Poly(Methyl Methacrylate) Photostability Studied by UV-Vis Spectroscopy." The Open Process Chemistry Journal, vol. 1, 2008, pp. 8-11, [Link].

  • Lalevée, J., and J. P. Fouassier. "Photoinitiators for UV and Visible Curable Coatings: A Reality Check." Polymers, vol. 13, no. 10, 2021, p. 1569, [Link].

  • Yagci, Y., et al. "Photoinitiated Polymerization: Advances, Challenges, and Opportunities." Macromolecules, vol. 43, no. 15, 2010, pp. 6245-6268, [Link].

  • Corrales, T., et al. "Photopolymerization of Acrylates: A Review." Recent Research Developments in Polymer Science, vol. 7, 2003, pp. 1-31.
  • Cramer, N. B., and C. N. Bowman. "Kinetics of Thiol-Ene and Thiol-Acrylate Photopolymerizations with Real-Time Fourier Transform Infrared." Journal of Polymer Science Part A: Polymer Chemistry, vol. 39, no. 19, 2001, pp. 3311-3319, [Link].

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A Tale of Two Ketones: A Head-to-Head Comparison of 3,5-Dimethyl-4'-methoxybenzophenone and 4-methoxybenzophenone for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of aromatic ketones, benzophenone and its derivatives are indispensable tools, serving as photoinitiators, UV blockers, and versatile synthetic intermediates. The strategic placement of substituents on the benzophenone scaffold can dramatically alter its physicochemical and photochemical properties. This guide provides a detailed comparative analysis of the well-characterized 4-methoxybenzophenone and its less-documented analogue, 3,5-Dimethyl-4'-methoxybenzophenone, offering insights into how subtle structural modifications can translate to significant performance differences for researchers, scientists, and drug development professionals.

While 4-methoxybenzophenone is a widely available and extensively studied compound, direct experimental data for 3,5-Dimethyl-4'-methoxybenzophenone is sparse in publicly accessible literature. Therefore, this guide will present a combination of established experimental data for the former and scientifically-grounded predictions for the latter, based on established principles of steric and electronic effects of substituents on the benzophenone core.

At a Glance: Key Structural and Physicochemical Differences

The primary distinction between the two molecules lies in the substitution pattern on one of the phenyl rings. 4-methoxybenzophenone possesses a single methoxy group in the para position, while 3,5-Dimethyl-4'-methoxybenzophenone incorporates two methyl groups in the meta positions on one ring and a methoxy group on the other. This seemingly minor change is predicted to have a cascade of effects on the molecule's conformation, electronic properties, and ultimately, its utility in various applications.

Property4-methoxybenzophenone3,5-Dimethyl-4'-methoxybenzophenone
Molecular Formula C₁₄H₁₂O₂[1][2]C₁₆H₁₆O₂
Molecular Weight 212.24 g/mol [1]240.30 g/mol
CAS Number 611-94-9[1][2][3]Not readily available
Appearance White to off-white crystalline solid[2]Predicted to be a crystalline solid
Melting Point 60-63 °C[4]Predicted to be higher than 4-methoxybenzophenone due to increased molecular weight and potentially more ordered crystal packing.
Boiling Point 354-356 °C[2][4]Predicted to be higher than 4-methoxybenzophenone.
Solubility Soluble in organic solvents like methanol.[2][3]Predicted to have good solubility in common organic solvents.

Delving Deeper: A Comparative Analysis of Performance-Critical Properties

Spectroscopic Profile: Unraveling the Electronic and Structural Nuances

UV-Vis Absorption: The UV absorption profile is paramount for applications such as photoinitiation and UV filtering. 4-methoxybenzophenone exhibits characteristic absorption bands for a benzophenone system.[5] The methoxy group, being an electron-donating group, causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzophenone.

For 3,5-Dimethyl-4'-methoxybenzophenone, the two methyl groups on the other ring are also electron-donating. Their cumulative effect, along with the methoxy group, is expected to further shift the absorption maxima to longer wavelengths. This could enhance its efficiency in absorbing UVA radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: For 4-methoxybenzophenone, the spectrum is well-defined with signals for the methoxy protons and the aromatic protons. In 3,5-Dimethyl-4'-methoxybenzophenone, the ¹H NMR spectrum is expected to show a characteristic singlet for the two equivalent methyl groups, in addition to the methoxy signal and distinct aromatic proton signals. The chemical shift of the aromatic protons on the dimethyl-substituted ring will be influenced by the electron-donating nature of the methyl groups, likely causing an upfield shift compared to the unsubstituted phenyl ring of 4-methoxybenzophenone.[6]

  • ¹³C NMR: The ¹³C NMR of 4-methoxybenzophenone is well-documented.[1] For the dimethylated analogue, the spectrum will feature additional signals for the methyl carbons. The chemical shifts of the aromatic carbons will also be altered due to the electronic effects of the methyl substituents.

Photochemical Reactivity: The Influence of Substitution

Benzophenones are renowned for their photochemical activity, primarily driven by the n-π* transition of the carbonyl group, leading to the formation of a reactive triplet state.[5]

The electron-donating methoxy group in 4-methoxybenzophenone influences the energy of the excited states. The introduction of two additional electron-donating methyl groups in 3,5-Dimethyl-4'-methoxybenzophenone is anticipated to further modulate these energy levels. This could impact the efficiency of intersystem crossing and the reactivity of the resulting triplet state.

Furthermore, the steric bulk of the two methyl groups in the 3 and 5 positions could influence the conformation of the molecule, potentially altering the dihedral angle between the phenyl rings and the carbonyl group. This conformational change can affect the degree of conjugation and, consequently, the photophysical properties.[7][8]

Synthetic Accessibility: A Practical Consideration

4-methoxybenzophenone is commercially available from numerous suppliers.[2][3] In contrast, 3,5-Dimethyl-4'-methoxybenzophenone is not readily found in chemical catalogs, suggesting it would need to be synthesized in a laboratory setting.

A plausible and efficient synthetic route would be a Friedel-Crafts acylation reaction.

Experimental Protocols

Synthesis of 3,5-Dimethyl-4'-methoxybenzophenone: A Proposed Method

This protocol outlines a standard Friedel-Crafts acylation for the preparation of 3,5-Dimethyl-4'-methoxybenzophenone.

Workflow Diagram:

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation A 3,5-Dimethylbenzoic Acid + Thionyl Chloride B Reflux A->B Heat C 3,5-Dimethylbenzoyl Chloride B->C Distillation D Anisole + AlCl₃ in DCM E Add 3,5-Dimethylbenzoyl Chloride D->E Cooling F Reaction Stirring E->F G Aqueous Workup F->G H Purification (Crystallization/Chromatography) G->H I 3,5-Dimethyl-4'-methoxybenzophenone H->I

Caption: Proposed synthetic workflow for 3,5-Dimethyl-4'-methoxybenzophenone.

Step-by-Step Procedure:

  • Preparation of 3,5-Dimethylbenzoyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3,5-dimethylbenzoic acid.

    • Slowly add an excess of thionyl chloride (SOCl₂).[9][10]

    • Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3,5-dimethylbenzoyl chloride.

  • Friedel-Crafts Acylation:

    • In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (DCM).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of anisole (methoxybenzene) in DCM to the cooled suspension.

    • To this mixture, add a solution of the prepared 3,5-dimethylbenzoyl chloride in DCM dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 3,5-Dimethyl-4'-methoxybenzophenone.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product and for comparative analysis.

G cluster_0 Structural Verification cluster_1 Physicochemical & Photochemical Analysis NMR ¹H & ¹³C NMR Spectroscopy IR FT-IR Spectroscopy MS Mass Spectrometry MP Melting Point Determination UVVIS UV-Vis Spectroscopy TGA Thermogravimetric Analysis Start Synthesized Product Start->NMR Start->IR Start->MS Start->MP Start->UVVIS Start->TGA

Caption: Standard characterization workflow for benzophenone derivatives.

Conclusion: Tailoring Properties Through Substitution

This comparative guide highlights the significant impact of substituent placement on the properties of benzophenone derivatives. While 4-methoxybenzophenone serves as a well-understood benchmark, the analysis of 3,5-Dimethyl-4'-methoxybenzophenone reveals intriguing possibilities for tuning the molecule's characteristics. The addition of the two methyl groups is predicted to enhance its UV absorption in the longer wavelength region and introduce steric factors that could influence its photochemical behavior.

For researchers in materials science and photochemistry, 3,5-Dimethyl-4'-methoxybenzophenone represents an interesting target for synthesis and investigation, potentially offering advantages in applications where specific absorption profiles and modified reactivity are desired. The synthetic and characterization workflows provided herein offer a solid foundation for such exploratory studies. As with any scientific endeavor, the predicted properties should be validated through rigorous experimentation to fully unlock the potential of this tailored aromatic ketone.

References

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  • Li, J., et al. (2010). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
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